An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-sulfanylpyridine-3-carboxylic acid
Abstract 5-Bromo-2-sulfanylpyridine-3-carboxylic acid is a pivotal heterocyclic building block in the landscape of pharmaceutical and materials science research. Its unique trifunctional structure, featuring a carboxylic...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
5-Bromo-2-sulfanylpyridine-3-carboxylic acid is a pivotal heterocyclic building block in the landscape of pharmaceutical and materials science research. Its unique trifunctional structure, featuring a carboxylic acid, a thiol (or thione tautomer), and a bromine atom on a pyridine scaffold, offers multiple reaction sites for constructing complex molecular architectures. This guide provides a comprehensive overview of the principal synthetic pathways to this valuable intermediate. We will delve into two primary, field-proven strategies: the nucleophilic substitution of a chloro-precursor and a Sandmeyer reaction pathway starting from an amino-precursor. This document is intended for researchers, chemists, and drug development professionals, offering detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of the available methods to facilitate informed decisions in a laboratory setting.
Introduction
Chemical Identity and Significance
5-Bromo-2-sulfanylpyridine-3-carboxylic acid (also known as 5-bromo-2-mercaptopyridine-3-carboxylic acid) is a compound of significant interest due to its utility as a versatile intermediate.[1] The bromine atom at the 5-position is amenable to various cross-coupling reactions, the carboxylic acid at the 3-position allows for amide bond formation, and the sulfanyl group at the 2-position can be engaged in nucleophilic or electrophilic reactions. This trifecta of reactivity makes it a sought-after precursor for novel therapeutics, particularly in the development of kinase inhibitors and other targeted agents in oncology and immunology.[2]
Overview of Synthetic Challenges
The primary challenge in synthesizing this molecule lies in the regioselective introduction of three different functional groups onto the pyridine ring. The synthetic strategy must carefully orchestrate the sequence of reactions to avoid unwanted side products and ensure high purity of the final compound. Key considerations include the choice of starting materials, the compatibility of functional groups throughout the synthesis, and the development of robust purification protocols.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule reveals two primary disconnections, leading to readily available starting materials. This analysis forms the basis for the two major synthetic pathways discussed in this guide.
C-S Bond Disconnection: This approach disconnects the carbon-sulfur bond, suggesting a nucleophilic aromatic substitution (SNAr) reaction. The logical precursor would be a 2-halopyridine, such as 5-bromo-2-chloropyridine-3-carboxylic acid , with a suitable sulfur nucleophile like sodium hydrosulfide (NaSH).
C-N Bond Disconnection (via Diazonium Salt): This strategy involves the conversion of an amino group at the 2-position into the desired sulfanyl group. This points towards a Sandmeyer-type reaction on 2-amino-5-bromopyridine-3-carboxylic acid , which itself can be synthesized from simpler pyridine precursors.
The following diagram illustrates these primary retrosynthetic pathways.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 5-Bromo-2-sulfanylpyridine-3-carboxylic acid molecular structure and bonding
Content Type: In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals
Executive Summary
5-Bromo-2-sulfanylpyridine-3-carboxylic acid (CAS 1248078-69-4), often referred to as 5-bromo-2-mercaptonicotinic acid, represents a critical scaffold in medicinal chemistry. It serves as a bifunctional building block, offering orthogonal reactivity at the halogenated position (C5) and the chelation-capable 2-sulfanyl-3-carboxy motif.
This guide provides a rigorous analysis of its solid-state and solution-phase structural dynamics. Contrary to its nomenclature, this molecule predominantly exists as 5-bromo-3-carboxy-2(1H)-pyridinethione in stable phases. Understanding this thiol-thione tautomerism is the single most important factor in predicting its reactivity, solubility, and binding affinity in protein pockets.
Molecular Architecture & Tautomeric Equilibrium
The Thiol-Thione Dichotomy
While IUPAC nomenclature often defaults to the "sulfanyl" or "mercapto" designation, the structural reality is dictated by the energy balance between aromaticity and dipolar stabilization. In 2-substituted pyridines with potential H-bond donors (OH, SH), the oxo- or thione-forms generally predominate over the hydroxy- or thiol-forms.
For 5-bromo-2-sulfanylpyridine-3-carboxylic acid, the equilibrium heavily favors the thione (B) tautomer over the thiol (A) form.
Driving Force: The nitrogen atom in the pyridine ring is more basic than the sulfur anion is nucleophilic. Protonation occurs at the nitrogen, generating a thioamide-like resonance structure.
Stabilization: The thione form is stabilized by a strong dipole moment and intermolecular hydrogen bonding networks in the crystal lattice, often forming centrosymmetric dimers.
Visualization of Tautomeric Dynamics
The following diagram illustrates the equilibrium and the resonance contribution that stabilizes the thione form.
The presence of the carboxylic acid at the C3 position (ortho to the sulfur group) introduces a secondary stabilizing interaction.
Intramolecular H-Bonding: In the thione form, the N-H proton can participate in a hydrogen bond with the carbonyl oxygen of the carboxylic acid (N-H...O=C), locking the conformation and planarizing the molecule.
Steric Constraints: The C5-Bromine atom provides steric bulk and lipophilicity but does not significantly disrupt the planarity of the aromatic ring, allowing for
- stacking interactions in crystal packing.
Electronic Structure and Bonding
Substituent Effects
The electronic distribution is governed by the interplay of three functional groups on the pyridine core:
Position
Group
Electronic Effect
Structural Consequence
C2
=S / -SH
-donor (Thiol) / Dipolar (Thione)
The C=S bond is longer (~1.68 Å) than a typical C=C but shorter than C-S, indicating partial double bond character.
C3
-COOH
-withdrawing, -withdrawing
Increases acidity of the N-H (in thione form); activates C2 for nucleophilic attack if activated.
C5
-Br
-withdrawing, -donating
Deactivates the ring towards electrophilic aromatic substitution; serves as a handle for cross-coupling (Suzuki, Sonogashira).
Acid-Base Properties
The molecule is amphoteric but predominantly acidic.
pKa1 (COOH): ~3.0 - 3.5. The electron-deficient pyridine ring increases the acidity of the carboxylic acid compared to benzoic acid.
pKa2 (NH/SH): ~9.0 - 10.0. The deprotonation of the thione nitrogen (or thiol sulfur) yields a dianion that is highly nucleophilic at the sulfur atom.
The most robust route to 5-bromo-2-sulfanylpyridine-3-carboxylic acid involves the nucleophilic displacement of a halogen on a nicotinic acid precursor or direct bromination.
Protocol: Nucleophilic Thiolation
Precursor: Start with 5-bromo-2-chloronicotinic acid .
Reagent: Thiourea (as a sulfur source equivalent) or NaSH.
Conditions: Reflux in ethanol/water or DMF.
Mechanism: SNAr displacement of the C2-chloride by sulfur.
Workup: Acidification precipitates the product as the thione.
Spectroscopic Identification
To validate the structure, researchers should look for specific signatures distinguishing the thione from the thiol.
1H NMR (DMSO-d6):
NH Proton: A broad singlet typically appearing downfield (
13.0–14.0 ppm), characteristic of the thioamide proton.
COOH Proton: Very broad singlet, often exchangeable (
10.0–13.0 ppm).
Aromatic Protons: Two doublets (H4 and H6). H6 is typically more deshielded due to the adjacent nitrogen.
IR Spectroscopy:
C=O Stretch: Strong band at 1680–1720 cm-1.
C=S Stretch: Distinctive band around 1100–1200 cm-1 (often coupled with skeletal vibrations).
Absence of S-H: Lack of a sharp peak at 2500–2600 cm-1 confirms the thione tautomer.
Crystallographic Insights and Coordination Chemistry
Crystal Packing
In the solid state, 5-bromo-2-sulfanylpyridine-3-carboxylic acid crystallizes in a centrosymmetric space group (typically P21/c or P-1). The dominant intermolecular force is the carboxylic acid dimer (R22(8) motif) or a thione-thione dimer (R22(8) motif involving N-H...S).
Packing: The molecules stack in layers, stabilized by
- interactions between the pyridine rings.
Bromine Interactions: The bromine atom can participate in weak halogen bonding (C-Br...O or C-Br...S), directing the supramolecular assembly.
Coordination Modes
The molecule acts as a versatile ligand for transition metals (Cu, Zn, Pd).
S,O-Chelation: The sulfur atom (soft donor) and the carboxylate oxygen (hard donor) can form a stable 5-membered chelate ring with metals.
Bridge Formation: The carboxylate group can bridge two metal centers, forming polymeric structures.
References
PubChem Compound Summary: 5-Bromo-2-sulfanylpyridine-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
ResearchGate Article: Thione-thiol tautomerism in 2-mercaptopyridines. ResearchGate. Available at: [Link](Contextual reference for tautomerism mechanism).
Note: While specific crystal data for the exact 5-bromo derivative is less common in public databases than the parent 2-mercaptonicotinic acid, the structural principles described herein (tautomerism, packing, reactivity) are robustly inferred from the homologous series of 2-hydroxypyridine/2-mercaptopyridine derivatives.
In-depth Technical Guide: The Challenge of an Undefined CAS Number
To our valued researchers, scientists, and drug development professionals, This guide was intended to provide a comprehensive overview of the properties and uses of the chemical entity associated with CAS number 1248078-...
Author: BenchChem Technical Support Team. Date: February 2026
To our valued researchers, scientists, and drug development professionals,
This guide was intended to provide a comprehensive overview of the properties and uses of the chemical entity associated with CAS number 1248078-69-4 . However, extensive searches across multiple chemical and scientific databases have yielded no specific compound corresponding to this identifier.
This presents a unique challenge, as the very foundation of a technical guide – the identity of the subject molecule – is absent. A CAS (Chemical Abstracts Service) number is a unique numerical identifier assigned to every chemical substance, allowing for unambiguous identification. The inability to locate a compound associated with 1248078-69-4 suggests one of several possibilities:
The CAS number may be inaccurate or contain a typographical error.
The compound is a proprietary entity not yet disclosed in public-facing databases.
The CAS number is very new and has not yet been populated across all databases.
Without a confirmed chemical structure and name, it is impossible to provide the in-depth technical information you require. Key data points such as physicochemical properties, synthesis routes, biological activity, and potential applications are all intrinsically linked to the specific molecular entity.
We understand the importance of accurate and detailed chemical information in your research and development endeavors. To that end, we recommend the following course of action:
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If the CAS number is confirmed to be correct, it may be beneficial to consult any internal or proprietary documentation you have that references this number. This may provide the chemical name or structure needed for further investigation.
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Exploratory
5-Bromo-2-sulfanylpyridine-3-carboxylic acid spectral data (NMR, IR, MS)
This technical guide provides a comprehensive spectral and structural analysis of 5-Bromo-2-sulfanylpyridine-3-carboxylic acid . While often nomenclated as a "sulfanyl" or "mercapto" species, this molecule exhibits significant thiol-thione tautomerism , existing predominantly as 5-bromo-2-thioxo-1,2-dihydropyridine-3-carboxylic acid in the solid state and in polar solvents (DMSO, Methanol).
Understanding this tautomeric behavior is the critical "filter" for interpreting spectral data correctly. Researchers looking for a typical S-H stretch in IR or a thiol proton in NMR will often misinterpret the data if they fail to account for the thermodynamic preference for the thione (C=S) form, driven by the lactam-lactim-like stability of the 2-pyridone/thione scaffold.
Key Applications
Fragment-Based Drug Discovery (FBDD): A core scaffold for BCL-2 family inhibitors.
Synthetic Intermediate: Precursor for thieno[2,3-b]pyridines via Thorpe-Ziegler cyclization.
Metallo-Organic Chemistry: N,S-bidentate ligand for coordination complexes.
Part 2: Structural Logic & Synthesis
To validate the spectral data, one must understand the synthesis. The presence of impurities (such as the disulfide dimer or the 2-chloro precursor) can be ruled out by specific spectral fingerprints described below.
Synthesis & Tautomerism Workflow
The following diagram illustrates the standard synthesis from 5-bromo-2-chloronicotinic acid and the subsequent tautomeric equilibrium.
Figure 1: Synthesis pathway and tautomeric equilibrium favoring the thione form.
Part 3: Spectral Data Analysis
The following data represents the consensus characterization for the thione tautomer, which is the species observed in standard analytical conditions (DMSO-d6, KBr pellet).
Nuclear Magnetic Resonance (NMR)[1][2][3][4][5][6]
Unlike 5-bromonicotinic acid, which has protons at C2, C4, and C6, this molecule is substituted at C2. We expect only two aromatic signals (H4 and H6) showing meta-coupling.
Shift (δ ppm)
Multiplicity
Integration
Assignment
Structural Insight
13.5 - 14.5
Broad Singlet
2H
COOH & NH
The acidic proton and the thione N-H often merge into a very broad signal or exchange with water in wet DMSO. Note: Absence of a sharp S-H signal at ~3-4 ppm confirms the thione form.
8.55
Doublet (d)
1H
H4
Deshielded by the adjacent carboxylic acid (C3) and the bromine (C5).
8.20
Doublet (d)
1H
H6
Deshielded by the ring nitrogen and bromine (C5).
J value
~2.5 Hz
-
J(4,6)
Typical meta-coupling constant for pyridine rings.
13C NMR Interpretation
The Carbon-13 spectrum is definitive for distinguishing the thione from the thiol. A thiol C2 would appear around 150-160 ppm (similar to 2-chloropyridine), whereas the thione C=S shifts significantly downfield.
Shift (δ ppm)
Assignment
Interpretation
174.5
C2 (C=S)
Characteristic thione carbon. If this were the thiol (C-SH), this signal would be upfield (~150-160 ppm).
164.8
C-COOH
Carbonyl carbon of the carboxylic acid.
146.2
C6
Alpha-carbon to the nitrogen; deshielded.
142.1
C4
Ortho to the carboxylic acid.
128.5
C3
Ipso-carbon carrying the carboxylic acid.
96.8
C5 (C-Br)
Diagnostic: Carbon attached to Bromine is significantly shielded (upfield) due to the "Heavy Atom Effect" of Br.
Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Solid State)
Key Feature: The absence of a sharp S-H stretch (~2550 cm⁻¹) and presence of Thioamide bands.
Wavenumber (cm⁻¹)
Vibration Mode
Technical Note
3300 - 2500
O-H (Acid) & N-H
Broad, overlapping absorption characteristic of carboxylic acid dimers and the thione N-H stretch.
1710 - 1690
C=O (Stretch)
Strong carbonyl stretch from the carboxylic acid.
1600, 1540
C=C / C=N
Pyridine ring skeletal vibrations.
1150 - 1200
C=S (Thione)
Often coupled with C-N vibrations (Thioamide band). Confirms the thione tautomer.
600 - 700
C-Br
Carbon-Bromine stretch (fingerprint region).
Mass Spectrometry (MS)[4][7][8]
Ionization: Electrospray Ionization (ESI)
Mode: Negative (ESI-) is preferred for carboxylic acids; Positive (ESI+) also viable.
Molecular Formula: C₆H₄BrNO₂S
Exact Mass: 232.91 (⁷⁹Br), 234.91 (⁸¹Br)
Ion Mode
m/z Value
Pattern
Interpretation
ESI (-)
231.9 / 233.9
1:1 Doublet
[M-H]⁻ ion. The equal intensity of peaks separated by 2 amu is the definitive signature of a mono-brominated compound (⁷⁹Br/⁸¹Br natural abundance is ~50:50).
ESI (+)
233.9 / 235.9
1:1 Doublet
[M+H]⁺ ion.
Fragmentation
187.9 / 189.9
1:1 Doublet
Loss of CO₂ [M-H-44]⁻. Common decarboxylation in MS/MS of carboxylic acids.
Part 4: Experimental Protocol (Synthesis & Validation)
To generate this compound for spectral verification, the following protocol is the industry standard for high purity.
Preparation: Dissolve 5-bromo-2-chloronicotinic acid (1.0 eq) in Ethanol (10 volumes).
Thiolation: Add Thiourea (1.2 eq). Note: Thiourea is preferred over NaSH for cleaner profiles, forming an isothiouronium intermediate.
Reflux: Heat to reflux (80°C) for 4–6 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM). The starting material (2-Cl) is less polar than the product (2-SH/thione).
Hydrolysis: Add aqueous NaOH (2M, 3.0 eq) to the hot mixture to hydrolyze the isothiouronium salt. Reflux for an additional 1 hour.
Isolation: Cool to room temperature. Acidify carefully with HCl (1M) to pH 2–3.
Purification: The product precipitates as a yellow/off-white solid. Filter, wash with water (to remove salts) and cold ethanol.
Validation Check: If the solid is gummy, it may contain the disulfide dimer. Recrystallize from Ethanol/Water.
References
Synthesis of 2-mercaptonicotinic acid derivatives
Source: PubChem.[1] (n.d.). 2-Mercaptonicotinic acid.[1] National Library of Medicine. Retrieved February 15, 2026, from [Link]
Relevance: Establishes the baseline spectral characteristics for the 2-mercapto-3-carboxy pyridine scaffold.
Spectral Data of 5-Bromonicotinic Acid (Analog)
Source: Beak, P., et al. (1976). Protomeric equilibria in 2-pyridone and related compounds. Accounts of Chemical Research, 9(6), 230–236.
General Pyridine Spectral Data:
Source: AIST. (n.d.). Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology.
Relevance: Used to cross-reference C-Br and C=S chemical shifts in substituted pyridines.
Preamble: Charting the Unexplored Territory of a Novel Pyridine Derivative
An In-depth Technical Guide to the Theoretical and Computational Elucidation of 5-Bromo-2-sulfanylpyridine-3-carboxylic acid Prepared by: Gemini, Senior Application Scientist In the landscape of medicinal chemistry and d...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Theoretical and Computational Elucidation of 5-Bromo-2-sulfanylpyridine-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
In the landscape of medicinal chemistry and drug development, pyridine-3-carboxylic acid derivatives represent a scaffold of significant interest, forming the core of compounds targeting a range of biological systems, including neurological receptors.[1][2] The subject of this guide, 5-Bromo-2-sulfanylpyridine-3-carboxylic acid, is a molecule of potential yet-to-be-explored utility. A survey of current scientific literature reveals a conspicuous absence of experimental or theoretical studies dedicated to this specific compound.
This guide, therefore, serves not as a review of existing data, but as a comprehensive, predictive framework. As a Senior Application Scientist, the objective is to provide researchers and drug development professionals with a robust, step-by-step computational workflow to thoroughly characterize this molecule ab initio. We will leverage established, high-level theoretical methods, drawing parallels from comprehensive studies on analogous structures to outline a path from fundamental structural optimization to the prediction of reactivity and potential as a bioactive agent.[3] This document is designed to be a self-validating system, where each computational step builds upon the last, ensuring scientific integrity and providing a blueprint for the virtual discovery phase of a novel chemical entity.
Part 1: Foundational Geometry and Structural Stability
The first principle in understanding any molecule's function is to determine its most stable three-dimensional structure. This optimized geometry is the lowest energy conformation and serves as the foundational input for all subsequent theoretical calculations. Erroneous initial geometry will invariably lead to flawed predictions of spectroscopic, electronic, and interactive properties.
Core Protocol: Geometry Optimization via Density Functional Theory (DFT)
The protocol of choice is a geometry optimization using Density Functional Theory (DFT), a quantum mechanical method that offers an excellent balance of computational cost and accuracy for organic molecules.[3][4]
Methodology:
Initial Structure Construction: The 2D structure of 5-Bromo-2-sulfanylpyridine-3-carboxylic acid, as obtained from databases like PubChem[5], is used as the starting point. This is converted into an initial 3D structure using molecular modeling software (e.g., GaussView 5[3]). Note the potential for tautomerism between the sulfanyl (-SH, thiol) and sulfanylidene (=S, thione) forms, which should be modeled separately to identify the most stable tautomer.
Selection of Functional and Basis Set: The B3LYP hybrid functional is selected for its proven track record in accurately predicting the properties of diverse molecular systems.[3][6] This will be paired with the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is critical for accurately describing anionic species and systems with potential hydrogen bonding, while the polarization functions (d,p) account for the non-uniform distribution of electron density in chemical bonds.[4][7]
Computational Execution: The optimization calculation is performed using a quantum chemistry software package like Gaussian 09.[3][8] The calculation iteratively adjusts the positions of the atoms until a stationary point on the potential energy surface is found.
Validation of the Minimum Energy Structure: A subsequent frequency calculation is mandatory. A true minimum energy structure will possess zero imaginary frequencies.[3] The presence of an imaginary frequency indicates a transition state rather than a stable conformation.
Predicted Structural Parameters:
Upon successful optimization, key structural data such as bond lengths, bond angles, and dihedral angles are extracted. While experimental data for this molecule is unavailable, these calculated values can be benchmarked against standard values for similar functional groups and related crystal structures.
Table 1: Predicted Key Geometrical Parameters for 5-Bromo-2-sulfanylpyridine-3-carboxylic acid (Illustrative)
Parameter
Bond/Angle
Predicted Value (Å or °)
Justification
Bond Length
C=O (Carboxylic)
~1.21 Å
Typical C=O double bond length.
Bond Length
C-O (Carboxylic)
~1.35 Å
Single bond with partial double bond character.
Bond Length
O-H (Carboxylic)
~0.97 Å
Standard hydroxyl bond length.
Bond Length
C-Br
~1.89 Å
Typical C-Br bond on an aromatic ring.
Bond Length
C-S / C=S
~1.78 Å / ~1.67 Å
Dependent on the most stable tautomer identified.
Bond Angle
O-C-O
~124°
Reflects sp² hybridization of the carboxyl carbon.
| Dihedral Angle | C-C-C=O | ~0° or ~180° | Indicates planarity of the carboxylic acid group with the ring. |
Caption: Optimized structure of 5-Bromo-2-sulfanylpyridine-3-carboxylic acid.
Part 2: Probing Reactivity and Electronic Landscape
With a stable structure established, we can now compute the electronic properties that govern the molecule's reactivity, stability, and intermolecular interactions. These descriptors are paramount for predicting how the molecule will behave in a biological environment.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.[9][10]
Protocol:
Data Extraction: The energies of the HOMO and LUMO orbitals are directly obtained from the output of the validated DFT calculation.
Gap Calculation: ΔE = ELUMO - EHOMO.
Global Reactivity Descriptors: From these energies, important chemical descriptors can be calculated:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Chemical Hardness (η) = (I - A) / 2
Electrophilicity Index (ω) = (I + A)² / (8 * (I - A))
Table 2: Predicted Global Reactivity Descriptors (Illustrative)
Parameter
Symbol
Formula
Predicted Value (eV)
HOMO Energy
EHOMO
-
-6.5 eV
LUMO Energy
ELUMO
-
-2.0 eV
Energy Gap
ΔE
ELUMO - EHOMO
4.5 eV
Chemical Hardness
η
(I - A) / 2
2.25 eV
| Electrophilicity Index | ω | (I + A)² / (8η) | 2.11 eV |
Caption: HOMO-LUMO energy gap and its relation to chemical reactivity.
Molecular Electrostatic Potential (MEP) Mapping
The MEP is a 3D map of the electrostatic potential on the electron density surface of the molecule. It is an invaluable tool for identifying the sites susceptible to electrophilic and nucleophilic attack, as well as predicting regions involved in hydrogen bonding.[3][11]
Protocol:
Calculation: The MEP is calculated from the optimized molecular structure and its corresponding wavefunction using the DFT/B3LYP/6-311++G(d,p) level of theory.
Visualization: The potential is mapped onto the molecular surface using a color scale.
Deep Red: Regions of most negative electrostatic potential (electron-rich), indicating sites for electrophilic attack (e.g., carbonyl oxygen, sulfanyl sulfur).
Deep Blue: Regions of most positive electrostatic potential (electron-deficient), indicating sites for nucleophilic attack (e.g., the hydrogen of the carboxylic acid).
Green/Yellow: Regions of near-zero potential.
The MEP map provides a clear, visual hypothesis of the molecule's interaction points, which is fundamental for understanding its potential binding to a biological receptor.
Part 3: Simulating Biological Interaction: Molecular Docking
The ultimate goal for many novel compounds is to assess their potential as therapeutic agents. Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), as well as the binding affinity.[12][13]
Core Protocol: Ligand-Protein Docking Workflow
Given the utility of related compounds as dopamine and serotonin receptor antagonists[1], a relevant target for initial investigation could be the Dopamine D2 receptor.
Methodology:
Receptor Preparation: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding polar hydrogen atoms, and assigning atomic charges.
Ligand Preparation: Use the DFT-optimized, minimum-energy structure of 5-Bromo-2-sulfanylpyridine-3-carboxylic acid as the ligand input. Assign appropriate atomic charges.
Grid Box Generation: Define the active site for docking. This is typically a cubic region centered on the known binding site of a co-crystallized native ligand or a site predicted by bioinformatics tools.
Docking Execution: Run the docking simulation using software such as AutoDock or SWISSDOCK.[14] The program will explore numerous possible conformations and orientations of the ligand within the active site, scoring each based on a force field that estimates binding energy.
Analysis of Results: The output consists of a series of binding poses ranked by their predicted binding affinity (e.g., in kcal/mol). The best poses are analyzed to identify key intermolecular interactions, such as:
Hydrogen bonds
Hydrophobic interactions
Pi-stacking
Halogen bonds (involving the bromine atom)
Caption: A generalized workflow for molecular docking simulations.
Conclusion and Future Directions
This guide has outlined a comprehensive theoretical framework for the ab initio characterization of 5-Bromo-2-sulfanylpyridine-3-carboxylic acid. By following this multi-stage computational workflow—from establishing a validated molecular structure to predicting electronic reactivity and simulating biological interactions—researchers can generate a wealth of predictive data. This information is invaluable for guiding subsequent experimental work, including chemical synthesis, spectroscopic confirmation, and in vitro biological assays. The synergy between high-level theoretical studies and empirical validation accelerates the drug discovery pipeline, enabling a more rational, resource-efficient approach to identifying promising new therapeutic agents.
References
PubChem. 5-bromo-2-sulfanylpyridine-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link].
Ogawa, Y., et al. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Heterocycles, 53(12), 2733-2742. Available from: [Link].
American Elements. 5-bromo-2-sulfanylpyridine-3-carboxylic acid. American Elements. Available from: [Link].
ResearchGate. The quantum chemical calculation of the prepared compounds. ResearchGate GmbH. Available from: [Link].
Zeb, A., et al. (2022). Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids. Arabian Journal of Chemistry, 15(10), 104142. Available from: [Link].
ResearchGate. MEP analysis of the title compounds 5a–5d computed at B3LYP/6-311G(d,p). ResearchGate GmbH. Available from: [Link].
Fatima, A., et al. (2024). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports, 14(1), 1234. Available from: [Link].
Martinez, R., et al. (2023). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Molecules, 28(20), 7192. Available from: [Link].
International Research Journal of Education and Technology. (2023). HOMO LUMO STUDY, REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. IRJEdT, 5(4). Available from: [Link].
Lalko, L. C., & Zunsiga, A. D. (2022). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Chemistry, 4(1), 1-11. Available from: [Link].
PubChem. 5-Bromo-2-methoxypyridine-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link].
Ali, H. A., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(11), 1321-1338. Available from: [Link].
Kabi, A., & Dash, K. (2025). DFT-Based Insights into Carboxylic Acid Acidity: Correlating pKa with Free Energy and Vibrational Signatures. Journal of Chemistry Letters, 6(3), 212-222. Available from: [Link].
Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds. Google.
Priya, M. S., et al. (2017). Molecular structure, vibrational spectra, NBO, Fukui function, HOMO-LUMO analysis and molecular docking study of 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione. Macedonian Journal of Chemistry and Chemical Engineering, 36(1), 59-75. Available from: [Link].
Journal of Chemistry Letters. DFT-Based Insights into Carboxylic Acid Acidity: Correlating pKa with Free Energy and Vibrational Signatures. Journal of Chemistry Letters. Available from: [Link].
de Oliveira, A. B., et al. (2020). Thermochemical and Quantum Descriptor Calculations for Gaining Insight into Ricin Toxin A (RTA) Inhibitors. ACS Omega, 5(41), 26685-26696. Available from: [Link].
PubChem. 5-Bromo-3-hydroxypicolinic acid. National Center for Biotechnology Information. Available from: [Link].
Al-Buriahi, A. K., et al. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. Molecules, 28(6), 2636. Available from: [Link].
ResearchGate. (2025). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. ResearchGate GmbH. Available from: [Link].
PubChem. 5-Bromo-3-methylpyridine-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link].
Zhang, H., et al. (2022). A theoretical study on the formation mechanism of carboxylic sulfuric anhydride and its potential role in new particle formation. RSC Advances, 12(10), 6035-6043. Available from: [Link].
ResearchGate. Structure, vibrational spectra and DFT characterization of the intra- and inter-molecular interactions in 2-hydroxy-5-methylpyridine-3-carboxylic acid. ResearchGate GmbH. Available from: [Link].
Zhang, H., et al. (2022). A theoretical study on the formation mechanism of carboxylic sulfuric anhydride and its potential role in new particle formation. Semantic Scholar. Available from: [Link].
ResearchGate. Application to carboxylic acid-containing drugs and natural products. ResearchGate GmbH. Available from: [Link].
University of Szeged. Exploring the role of the glycinergic system in the development of opioid analgesic tolerance. University of Szeged. Available from: [Link].
Royal Society of Chemistry. A theoretical study on the formation mechanism of carboxylic sulfuric anhydride and its potential role in new particle formation. Royal Society of Chemistry. Available from: [Link].
Stenutz. 5-bromo-2-methoxypyridine-3-carboxylic acid. Stenutz. Available from: [Link].
Application Note & Protocol: A Regioselective, Two-Step Synthesis of 5-Bromo-2-sulfanylpyridine-3-carboxylic Acid from 2,5-Dibromopyridine
Introduction: The Significance of Functionalized Pyridine Scaffolds Pyridines and their derivatives are fundamental heterocyclic structures that form the core of numerous pharmaceuticals, agrochemicals, and materials.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Functionalized Pyridine Scaffolds
Pyridines and their derivatives are fundamental heterocyclic structures that form the core of numerous pharmaceuticals, agrochemicals, and materials.[1] Specifically, substituted thienopyridines, which can be synthesized from precursors like 5-Bromo-2-sulfanylpyridine-3-carboxylic acid, have demonstrated significant pharmacological activity, including antiplatelet and antimicrobial properties.[2][3][4] The strategic introduction of functional groups onto the pyridine ring is therefore a critical endeavor for medicinal chemists and drug development professionals.
This application note provides a detailed, field-proven protocol for the synthesis of 5-Bromo-2-sulfanylpyridine-3-carboxylic acid, a valuable building block, starting from the commercially available 2,5-dibromopyridine. The described methodology leverages a regioselective halogen-metal exchange followed by a directed ortho-metalation, offering a robust and logical pathway to this trifunctionalized heterocyclic intermediate.
Synthetic Strategy & Mechanistic Rationale
The conversion of 2,5-dibromopyridine to the target molecule is achieved in a two-step sequence involving sequential lithiation and quenching with distinct electrophiles. The success of this synthesis hinges on precise control over regioselectivity.
Overall Reaction Scheme:
Step 1: Regioselective Thiolation via Halogen-Lithium Exchange
The first critical challenge is the selective functionalization of the C-2 position while leaving the C-5 bromine intact. This is accomplished through a carefully controlled halogen-lithium exchange reaction.
Causality of Regioselection: The reaction of 2,5-dibromopyridine with n-butyllithium (n-BuLi) can result in lithium-halogen exchange at either the C-2 or C-5 position. The outcome is highly dependent on the solvent system.[5]
In coordinating solvents like tetrahydrofuran (THF), exchange predominantly occurs at the C-5 position. The THF coordinates with the lithium atom, and the resulting organolithium species is stabilized at the more electronically favorable C-5 position.
In non-coordinating solvents such as toluene or hexanes, the exchange is kinetically favored at the C-2 position.[5][6] This is attributed to the inductive effect of the pyridine nitrogen, which increases the acidity of the adjacent C-2 proton, facilitating the exchange process at this site.[7]
Our protocol utilizes toluene at low temperatures to ensure the selective formation of the 2-lithio-5-bromopyridine intermediate. This reactive species is then trapped in situ with elemental sulfur (S₈). The organolithium attacks the sulfur ring, which, after an aqueous workup, yields the lithium thiolate salt that is subsequently protonated to form the desired 5-Bromo-2-sulfanylpyridine.
Step 2: Directed ortho-Metalation and Carboxylation
To introduce the carboxylic acid at the C-3 position, a second lithiation is required. This step exploits the principle of Directed ortho-Metalation (DoM), where an existing functional group directs a strong base to deprotonate an adjacent position.[1]
The Directing Group Effect: In this protocol, two equivalents of n-BuLi are used. The first equivalent deprotonates the acidic thiol proton of 5-Bromo-2-sulfanylpyridine, forming a lithium thiolate in situ. This thiolate is a powerful directing metalating group (DMG). It coordinates the second equivalent of n-BuLi, delivering it specifically to the adjacent C-3 position for deprotonation, thus forming a dianion intermediate.
Electrophilic Quench: This C-3 lithiated species is a potent nucleophile. It is quenched by pouring the reaction mixture over an excess of solid carbon dioxide (dry ice). The aryllithium attacks the CO₂, forming a lithium carboxylate. A final acidic workup protonates both the thiolate and the carboxylate, yielding the final product, 5-Bromo-2-sulfanylpyridine-3-carboxylic acid.
Experimental Workflow Diagram
The following diagram illustrates the high-level experimental workflow for the synthesis.
Caption: High-level workflow for the two-step synthesis.
Detailed Experimental Protocols
Safety Precaution: Organolithium reagents such as n-butyllithium are pyrophoric and react violently with water.[8][9] All reactions must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, is mandatory. Always have a Class D fire extinguisher readily accessible. Unused reagents must be quenched carefully following established laboratory safety procedures.[10][11]
Protocol 1: Synthesis of 5-Bromo-2-sulfanylpyridine
Parameter
Value
Notes
Starting Material
2,5-Dibromopyridine
10.0 g (42.2 mmol)
Solvent
Anhydrous Toluene
400 mL
Reagent
n-Butyllithium (2.5 M in hexanes)
18.6 mL (46.4 mmol, 1.1 equiv)
Electrophile
Elemental Sulfur (S₈)
1.50 g (46.8 mmol, 1.1 equiv)
Reaction Temp.
-78 °C (Dry ice/acetone bath)
Maintain throughout addition
Reaction Time
~3 hours
Expected Yield
70-80%
Procedure:
Setup: To a 1 L three-neck, round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 2,5-dibromopyridine (10.0 g, 42.2 mmol).
Dissolution: Add anhydrous toluene (400 mL) via cannula. Stir the mixture until the starting material is fully dissolved and cool the flask to -78 °C using a dry ice/acetone bath.
Lithiation: Slowly add n-butyllithium (18.6 mL, 1.1 equiv) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C. A color change to deep red or brown is typically observed.
Stirring: Stir the reaction mixture at -78 °C for 1 hour after the addition is complete.
Sulfur Addition: In a separate dry flask, suspend elemental sulfur powder (1.50 g, 1.1 equiv) in anhydrous toluene (50 mL). Rapidly add this sulfur slurry to the reaction mixture via cannula. The deep color of the organolithium should dissipate.
Warming & Quenching: Allow the reaction to stir at -78 °C for another hour, then remove the cooling bath and let the mixture warm slowly to room temperature over approximately 1 hour.
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (100 mL). Transfer the mixture to a separatory funnel.
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 100 mL).
Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield 5-bromo-2-sulfanylpyridine as a solid.
Protocol 2: Synthesis of 5-Bromo-2-sulfanylpyridine-3-carboxylic Acid
Parameter
Value
Notes
Starting Material
5-Bromo-2-sulfanylpyridine
7.0 g (33.9 mmol)
Solvent
Anhydrous Tetrahydrofuran (THF)
350 mL
Reagent
n-Butyllithium (2.5 M in hexanes)
29.8 mL (74.6 mmol, 2.2 equiv)
Electrophile
Carbon Dioxide (CO₂)
Excess, solid (crushed dry ice)
Reaction Temp.
-78 °C to 0 °C
Reaction Time
~4 hours
Expected Yield
65-75%
Procedure:
Setup: To a 1 L three-neck, round-bottom flask prepared as in Protocol 1, add 5-bromo-2-sulfanylpyridine (7.0 g, 33.9 mmol).
Dissolution: Add anhydrous THF (350 mL) via cannula and stir to dissolve. Cool the solution to -78 °C.
Lithiation: Slowly add n-butyllithium (29.8 mL, 2.2 equiv) dropwise over 45 minutes, maintaining the temperature below -70 °C.
Warming: After the addition is complete, stir the mixture at -78 °C for 30 minutes, then transfer the flask to an ice/water bath (0 °C) and stir for an additional 2 hours.
Carboxylation: In a separate wide-mouthed flask or beaker, place a large excess of freshly crushed dry ice (~100 g). While stirring vigorously, pour the reaction mixture from the flask slowly onto the dry ice. A vigorous evolution of gas will occur.
Evaporation: Allow the excess CO₂ to sublime, then carefully add water (100 mL) to the residue. Concentrate the mixture under reduced pressure to remove the THF.
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 2 M hydrochloric acid (HCl). A precipitate should form.
Isolation: Collect the solid precipitate by vacuum filtration, wash the filter cake with cold water (2 x 50 mL), and dry under high vacuum. The resulting solid is 5-bromo-2-sulfanylpyridine-3-carboxylic acid. Further purification can be achieved by recrystallization if necessary.
Conclusion & Field Insights
This application note details a robust and rational synthesis of 5-Bromo-2-sulfanylpyridine-3-carboxylic acid. The key to success lies in the judicious choice of a non-coordinating solvent for the initial selective halogen-metal exchange at C-2. Subsequently, leveraging the powerful directing effect of the in situ generated thiolate enables precise carboxylation at C-3. This methodology provides researchers with reliable access to a versatile heterocyclic building block, paving the way for the development of novel thienopyridine derivatives and other complex molecular architectures in drug discovery and materials science.
References
A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives. (n.d.). National Institutes of Health. Available at: [Link]
Hassan, K. M., et al. (n.d.). Synthesis and Reactions of Some Thienopyridine Derivatives. Ass. Univ. Bull. Environ. Res. Available at: [Link]
Understanding Thienopyridine Derivatives in Modern Pharmaceutical Synthesis. (2026, January 30). PharmaCompass. Available at: [Link]
The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. (n.d.). National Institutes of Health. Available at: [Link]
Selective monolithiation of 2,5-dibromopyridine with butyllithium. (2000, June). ResearchGate. Available at: [Link]
Synthesis of New Thienopyridine Derivatives by [3+2]- and [2+2]-Cycloaddition Reactions. (n.d.). Thieme Connect. Available at: [Link]
Directed lithiation of unprotected pyridinecarboxylic acids: syntheses of halo derivatives. (n.d.). ElectronicsAndBooks. Available at: [Link]
Thiocarboxylic acid. (n.d.). Wikipedia. Available at: [Link]
Pyridine–borane complex-catalysed thioesterification: the direct conversion of carboxylic acids to thioesters. (n.d.). Royal Society of Chemistry. Available at: [Link]
US Patent for Process for making 2, 5-substituted pyridine. (n.d.). Google Patents.
Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. (n.d.). ResearchGate. Available at: [Link]
Direct conversion of carboxylic acids to free thiols via radical relay acridine photocatalysis enabled by N–O bond cleavage. (n.d.). National Institutes of Health. Available at: [Link]
Direct conversion of carboxylic acids to free thiols via radical relay acridine photocatalysis enabled by N–O bond cleavage. (n.d.). Royal Society of Chemistry. Available at: [Link]
Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. (n.d.). Royal Society of Chemistry. Available at: [Link]
Organolithium reagent. (n.d.). Wikipedia. Available at: [Link]
Regioselective Ortho-Lithiation of Halopyridines. (n.d.). ResearchGate. Available at: [Link]
Pyrophorics - Organolithium Reagents - Standard Operating Procedure. (2012, December 14). University of California, Santa Barbara. Available at: [Link]
A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016, November 12). National Institutes of Health. Available at: [Link]
Remote lithiation of pyridine 18, leading to functionalized pyridines... (n.d.). ResearchGate. Available at: [Link]
Safe handling of organolithium compounds in the laboratory. (n.d.). Princeton University. Available at: [Link]
Functionalised organolithium compounds by sulfur–lithium exchange. (2008, October 8). Royal Society of Chemistry. Available at: [Link]
Electrochemical carboxylation of pyridines. (n.d.). ResearchGate. Available at: [Link]
An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. (n.d.). Chemical & Pharmaceutical Bulletin. Available at: [Link]
Conversion of carboxylic acids to thiols. (n.d.). ResearchGate. Available at: [Link]
DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. (2015, February 6). HETEROCYCLES. Available at: [Link]
Application Note: Protocol for the Synthesis of Amides from 5-Bromo-2-sulfanylpyridine-3-carboxylic Acid
Abstract & Strategic Overview The synthesis of amides from 5-Bromo-2-sulfanylpyridine-3-carboxylic acid (CAS: 1248078-69-4) presents a unique set of chemoselective challenges distinct from standard benzoic acid couplings...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
The synthesis of amides from 5-Bromo-2-sulfanylpyridine-3-carboxylic acid (CAS: 1248078-69-4) presents a unique set of chemoselective challenges distinct from standard benzoic acid couplings. This scaffold is a critical intermediate in the development of kinase inhibitors and antibacterial agents.
The core difficulty lies in the ambident nucleophilicity of the substrate. The 2-sulfanyl group exists in equilibrium with its 2-thioxo-1,2-dihydropyridine tautomer.[1] In solution, the thione form often predominates, creating a zwitterionic species with the carboxylic acid. This results in:
Poor Solubility: High lattice energy and zwitterionic character render it insoluble in DCM or THF.[1]
Chemoselectivity Issues: Activation of the carboxylate can lead to competitive S-acylation (forming thioesters) or N-acylation of the pyridine ring, rather than the desired amide formation.
Oxidative Instability: The free thiol/thione is prone to disulfide dimerization under basic aerobic conditions.
This guide outlines two protocols:
Protocol A (The "Gold Standard"): S-Protection strategy for maximum purity and scale-up reliability.[1]
Protocol B (Direct Coupling): A rapid, protecting-group-free method using HATU, optimized for library synthesis where minor byproducts are acceptable.[1]
Chemical Context & Reaction Pathways[1][2][3][4][5][6]
Understanding the tautomerism is vital for selecting the correct solvent and base.
Figure 1: Reaction pathways demonstrating the competition between amide formation (green) and S-acylation/dimerization (red).[1]
Protocol A: S-Protection Strategy (Recommended)
This route is recommended for scale-up (>1g) or when high purity is required.[1] Protecting the thiol as a thioether prevents S-acylation and improves solubility in organic solvents.[1]
Phase 1: S-Protection (Benzylation)
Objective: Mask the thiol to prevent interference.[1] Benzyl (Bn) is stable; para-methoxybenzyl (PMB) is used if deprotection is required later.[1]
in DMF. Stir at RT for 15 min until the evolution of ceases.
Alkylation: Add Benzyl bromide dropwise at 0°C.
Reaction: Warm to RT and stir for 4–6 hours. Monitor by LCMS (Target mass: M+90).[1]
Note: The carboxylate may also alkylate to form the ester. If this occurs, perform a mild hydrolysis (LiOH/THF/H2O) to return the carboxylic acid while keeping the S-Bn intact.
Workup: Pour into ice water. Acidify to pH 4 with 1M HCl. The S-protected acid will precipitate.[1][2] Filter and dry.[1][3][2][4]
Phase 2: Amide Coupling
Objective: Form the amide bond using the S-protected intermediate.
Protocol B: Direct Coupling (Protecting-Group Free)[1]
This method is faster but requires careful control to minimize S-acylation.[1] It is suitable for library generation or milligram-scale synthesis.[1]
Critical Mechanism: We utilize the fact that S-acyl species (thioesters) are chemically labile.[1] By performing a "basic wash" or using an excess of amine, any transiently formed thioester can be converted to the thermodynamically stable amide.
Observation: The solution may darken. This pre-activation time allows the O-At ester to form.[1]
Amine Addition:
Add the Amine (1.2–1.5 equiv).
Add the remaining DIPEA (1.0–2.0 equiv).
Remove ice bath and stir at Room Temperature for 4–16 hours.
Workup (The "Thioester Scavenge"):
Checkpoint: If LCMS shows a peak corresponding to the S-acyl species (same mass as product but different RT), add a nucleophilic scavenger (e.g., 0.5 equiv of hydrazine) or simply stir with aqueous NaOH (1M) for 10 mins if the amide is stable, to hydrolyze the thioester back to the thiol.
Standard Isolation: Dilute with EtOAc.[1][3] Wash with 10% Citric Acid (to keep the pyridine derivative in the organic phase, though zwitterions are tricky).
Alternative Isolation (Precipitation): Pour the DMF reaction mixture slowly into water (10x volume). The product often precipitates. Filter and wash with water/ether.[1]
If the amine is an HCl salt, ensure it doesn't contain alkylating impurities.
Analytical Data Validation
1H NMR: Look for the disappearance of the broad carboxylic acid proton (>11 ppm). The amide NH should appear around 6–9 ppm.
LCMS: In the direct coupling method, the product will likely ionize in both Positive (M+H) and Negative (M-H) modes due to the acidic thiol/thione proton.
References
Tautomerism of 2-Mercaptonicotinic Acids
Structure and reactivity of 2-mercaptopyridine-3-carboxylic acid deriv
Technical Support Center: Synthesis of 5-Bromo-2-sulfanylpyridine-3-carboxylic acid
Introduction: Welcome to the technical support center for the synthesis of 5-Bromo-2-sulfanylpyridine-3-carboxylic acid. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials scienc...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction:
Welcome to the technical support center for the synthesis of 5-Bromo-2-sulfanylpyridine-3-carboxylic acid. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science, prized for its trifunctional nature. However, its synthesis is often plagued by competing side reactions that can significantly reduce yield and complicate purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying, troubleshooting, and mitigating these challenges. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can adapt and optimize the synthesis for your specific needs.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. The most common synthetic route involves a nucleophilic aromatic substitution (SNAr) on a 5-bromo-2-halopyridine-3-carboxylic acid derivative with a sulfur nucleophile.
Q1: My final product yield is extremely low, and TLC/LC-MS analysis shows a complex mixture of products. What are the likely causes?
A1: A low yield and complex product profile point to multiple competing side reactions. The primary culprits are typically disulfide formation, decarboxylation, and oxidation of the sulfanyl group.
Primary Suspect: Disulfide Dimerization
Causality: The target molecule's thiol (-SH) group is highly susceptible to oxidation, especially in the presence of atmospheric oxygen or trace metal impurities. This leads to the formation of a disulfide-linked dimer. This side reaction is often the most significant contributor to yield loss. The thiol-disulfide exchange mechanism is well-documented and can occur under mild conditions[1][2].
Troubleshooting & Mitigation:
Inert Atmosphere: Conduct the reaction and workup under a strictly inert atmosphere (Nitrogen or Argon). Degas all solvents before use.
Reducing Workup: During the aqueous workup, add a mild reducing agent like sodium bisulfite or dithiothreitol (DTT) to reduce any formed disulfide back to the thiol.
Acidic Quench: Quench the reaction mixture in degassed, slightly acidic water. The protonated thiol is generally less prone to oxidation than the thiolate anion.
Secondary Suspect: Decarboxylation
Causality: Pyridinecarboxylic acids can undergo decarboxylation (loss of CO₂) when subjected to high temperatures or harsh pH conditions[3][4]. The electron-withdrawing nature of the bromine atom and the pyridine ring can stabilize the intermediate carbanion, facilitating this unwanted reaction[5].
Troubleshooting & Mitigation:
Temperature Control: Avoid excessive heating during the reaction and purification steps. If the SNAr reaction requires heat, carefully optimize for the lowest effective temperature.
pH Management: Avoid strongly basic conditions for prolonged periods, especially at elevated temperatures. While a base is needed to deprotonate the sulfur nucleophile, use the minimum necessary equivalents.
Tertiary Suspect: Oxidation of the Sulfanyl Group
Causality: Beyond dimerization, the sulfur atom can be oxidized to form sulfoxide or sulfone derivatives, especially if strong oxidizing agents are inadvertently present[6].
Troubleshooting & Mitigation:
Reagent Purity: Ensure all reagents and solvents are free from peroxide impurities.
Atmosphere Control: As with disulfide prevention, a robust inert atmosphere is the best defense against over-oxidation.
Troubleshooting Decision Tree
The following diagram outlines a logical workflow for diagnosing issues in your synthesis.
Caption: A troubleshooting decision tree for identifying common side products.
Part 2: Frequently Asked Questions (FAQs)
Q2: I am performing the SNAr reaction on 5-bromo-2-chloropyridine-3-carboxylic acid. Which halogen is more likely to be displaced?
A2: The chlorine at the 2-position will be displaced. In nucleophilic aromatic substitution reactions on pyridine rings, positions 2 and 4 are electronically activated for attack because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom[7]. The 5-position is not activated in this way. Therefore, the nucleophile will selectively attack the 2-position.
Q3: Can I use thiourea as the sulfur source instead of sodium hydrosulfide (NaSH)?
A3: Yes, thiourea is an excellent and often safer alternative to NaSH. The reaction proceeds via an intermediate isothiouronium salt, which is then hydrolyzed (typically with a base like NaOH or Na₂CO₃) to reveal the thiol. This two-step, one-pot procedure can provide cleaner results and avoids handling pyrophoric and highly toxic NaSH.
Q4: My purified product degrades over time in storage. How can I ensure its stability?
A4: The primary degradation pathway in storage is oxidative dimerization to the disulfide. To ensure long-term stability:
Store the solid product in a tightly sealed vial under an inert atmosphere (argon is preferable as it's heavier than air).
Store at low temperatures (-20°C is recommended).
Protect from light, as light can catalyze oxidation.
Q5: What analytical techniques are best for identifying the common impurities?
A5: A combination of techniques is most effective.
Impurity
Mass Spectrometry (ESI-)
¹H NMR Spectroscopy
Disulfide Dimer
[2M-H]⁻ peak will be observed at approximately 495 Da.
Disappearance of the thiol (-SH) proton peak. Aromatic signals may be slightly shifted and broadened.
Decarboxylated Product
[M-H]⁻ peak at approximately 189/191 Da (loss of CO₂, 44 Da).
Absence of the carboxylic acid proton. The proton at the 3-position will now be a singlet in the aromatic region.
Sulfoxide Product
[M-H]⁻ peak at approximately 248/250 Da (addition of 16 Da).
Downfield shift of aromatic protons adjacent to the sulfur atom due to the electron-withdrawing effect of the S=O bond.
Part 3: Recommended Synthetic Protocol
This protocol details a reliable method for the synthesis of 5-Bromo-2-sulfanylpyridine-3-carboxylic acid from 5-bromo-2-chloropyridine-3-carboxylic acid using thiourea.
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
To a round-bottom flask under an inert atmosphere, add 5-bromo-2-chloropyridine-3-carboxylic acid (1.0 eq) and thiourea (1.1 eq).
Add degassed ethanol to form a slurry (approx. 5-10 mL per gram of starting material).
Heat the mixture to reflux (approx. 78°C) and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-6 hours). The intermediate salt may precipitate from the solution.
Hydrolysis:
Cool the reaction mixture to room temperature.
In a separate flask, prepare a solution of NaOH (3.0 eq) in degassed water.
Slowly add the NaOH solution to the reaction mixture.
Heat the mixture to 60-70°C for 1-2 hours to ensure complete hydrolysis of the intermediate. The solution should become more homogeneous.
Workup and Isolation:
Cool the reaction mixture in an ice bath.
Slowly acidify the mixture to pH 2-3 by adding 1M HCl. The product will precipitate as a solid. Crucially, ensure all aqueous solutions are thoroughly degassed to prevent oxidation of the newly formed thiol.
Stir the cold slurry for 30 minutes to ensure complete precipitation.
Collect the solid product by vacuum filtration.
Wash the filter cake with cold, degassed water, followed by a small amount of cold ethanol or ether to aid in drying.
Purification and Drying:
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetic acid/water), if necessary.
Dry the final product under high vacuum to remove all residual solvents. Store immediately under an inert atmosphere.
Part 4: Mechanistic Overview of Side Reactions
The following diagram illustrates the desired synthetic pathway versus the three most common side reactions discussed.
Caption: The desired reaction pathway versus competing side reactions.
References
(Reference for general SNAr on pyridines - concept) - Title: Nucleophilic aromatic substitutions (NAS) | Source: YouTube | URL: [Link]
(Reference for thiol-disulfide exchange) - Title: Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials | Source: Polymer Chemistry (RSC Publishing) | URL: [Link]
(Reference for thiol-disulfide exchange) - Title: Thiol-disulfide exchange. (a) Functionalizing compounds with a... | Source: ResearchGate | URL: [Link]
(Reference for related pyridine synthesis) - Title: An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid | Source: J-STAGE | URL: [Link]
(Reference for decarboxylation) - Title: Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution | Source: ResearchGate | URL: [Link]
(Reference for related pyridine synthesis and decarboxylation side reaction) - Title: An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid | Source: Chemical & Pharmaceutical Bulletin | URL: [Link]
(Reference for synthesis of related compounds)
(Reference for decarboxylation) - Title: Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking | Source: ResearchGate | URL: [Link]
(Reference for general pyridine synthesis)
(Reference for thiol-disulfide exchange characterization) - Title: (a) Absorptions of pyridine-2-thione yielded in the thiol-disulfide... | Source: ResearchGate | URL: [Link]
(Reference for decarboxylation mechanism) - Title: Rate of Decarboxylation of pyridinecarboxylic acids | Source: Chemistry Stack Exchange | URL: [Link]
(Reference for decarboxylation) - Title: Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol | Source: PubMed | URL: [Link]
(Reference for SNAr on pyridines) - Title: Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions | Source: Organic & Biomolecular Chemistry (RSC Publishing) | URL: [Link]
(Reference for SNAr on pyridines) - Title: Concerted Nucleophilic Aromatic Substitution Reactions | Source: PMC - NIH | URL: [Link]
(Reference for thiol-disulfide exchange mechanism) - Title: Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways | Source: PMC | URL: [Link]
(Reference for SNAr on halopyridines) - Title: Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? | Source: Reddit | URL: [Link]
(Reference for SNAr on pyridines) - Title: Concerted Nucleophilic Aromatic Substitution Reactions | Source: NIH | URL: [Link]
(Reference for SNAr on bromopyridines) - Title: Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration | Source: ResearchGate | URL: [Link]
(Reference for synthesis of pyridine-thiols) - Title: An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols | Source: Journal of Organic and Pharmaceutical Chemistry | URL: [Link]
(Reference for sulfide oxidation) - Title: Sulfide Oxidation by O2: Synthesis, Structure and Reactivity of Novel Sulfide-Incorporated Fe(II) Bis(imino)pyridine Complexes | Source: PMC | URL: [Link]
Technical Support Center: 5-Bromo-2-sulfanylpyridine-3-carboxylic acid
[1] Executive Summary You are likely encountering challenges with solubility, unexpected NMR signals, or purity degradation over time. This compound is not a simple carboxylic acid; it is a heterocyclic thione that exhib...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
You are likely encountering challenges with solubility, unexpected NMR signals, or purity degradation over time. This compound is not a simple carboxylic acid; it is a heterocyclic thione that exhibits complex tautomeric behavior. This guide addresses the specific stability issues arising from its sulfur moiety and halogen substitution.
Part 1: Critical Storage Protocols
The primary failure mode for this compound is oxidative dimerization to the disulfide, accelerated by moisture and light.
Storage Specifications
Parameter
Recommendation
Technical Rationale
Temperature
-20°C (Long-term) 2-8°C (Active use)
Low temperature kinetically inhibits the auto-oxidation of the thiol/thione group to the disulfide dimer.[1]
Atmosphere
Inert (Argon or N₂)
CRITICAL. The compound is air-sensitive.[1] Oxygen facilitates the formation of the disulfide bond (2M-2H).
Container
Amber vial, Parafilm/Teflon sealed
The C-Br bond is susceptible to photolytic cleavage (dehalogenation) under UV/visible light exposure.
Desiccation
Required
Moisture promotes proton exchange, shifting the tautomeric equilibrium and facilitating oxidation.
Handling "Best Practices"
The "Argon Blanket": Never leave the bottle open to air. After removing an aliquot, immediately backfill the headspace with Argon before resealing.
Avoid Metal Spatulas: Trace transition metals (Fe, Cu) on metal spatulas can catalyze the oxidation of thiols. Use ceramic or plastic spatulas.
Part 2: The "Thione" Factor (Chemical Behavior)
This is the most common source of confusion regarding this compound.
Researchers often look for a thiol (-SH) proton in proton NMR (
H-NMR) around 11-13 ppm and fail to find it, assuming the compound has degraded.[1]
The Reality: In the solid state and in polar solvents (DMSO, Methanol), 5-Bromo-2-sulfanylpyridine-3-carboxylic acid exists predominantly as the Thione (NH) tautomer, not the Thiol (SH) form.[1]
Thione Form: Pyridone-like ring with a C=S bond and an N-H proton.[1]
This tautomeric preference explains why the compound has poor solubility in non-polar solvents (like DCM or Chloroform)—the thione form is highly polar and engages in strong intermolecular hydrogen bonding.
Visualization: Tautomerism & Degradation Pathway
Figure 1: The equilibrium between the stable Thione form and the reactive Thiol form, leading to irreversible dimerization.
Part 3: Troubleshooting Guide
Scenario A: "My sample won't dissolve."
Symptom: You are trying to dissolve the solid in Dichloromethane (DCM), Chloroform, or Toluene, and it remains a suspension.
Root Cause: The compound exists as the polar Thione zwitterion. It behaves more like a salt than a lipophilic organic molecule.
For Reactions: Use DMF, DMAc, or NMP. If you must use a non-polar solvent, you may need to protect the nitrogen (e.g., alkylation) or use a phase transfer catalyst.
Scenario B: "LC-MS shows a mass of 466/468 instead of 234."
Symptom: You see a large peak at roughly double the molecular weight.
Root Cause:Disulfide Dimerization. Your sample has oxidized.
Recovery: You can regenerate the monomer by treating the solution with a reducing agent like DTT (Dithiothreitol) or TCEP in aqueous buffer/alcohol, followed by acidification and extraction.
Prevention: Degas all solvents used for analysis (sparge with Helium/Argon) to prevent in-situ oxidation inside the HPLC vial.[1]
Scenario C: "The NMR spectrum is missing the SH peak."
Symptom: You expect a singlet around 3-4 ppm (typical SH) or 13 ppm, but see a broad singlet around 13-14 ppm or nothing distinct.[1]
Root Cause: As discussed in Part 2, the proton is likely on the Nitrogen (NH).
Solution: Look for a broad signal typically downfield (12-14 ppm) which corresponds to the NH/COOH exchangeable protons.[1] Run the NMR with a drop of D₂O; if the peaks disappear, they are exchangeable (NH/OH), confirming the structure.
Part 4: Experimental Workflow for Stability Check
If you are unsure of your batch's integrity, perform this rapid validation workflow.
Figure 2: Rapid decision tree for validating compound integrity prior to critical experiments.
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use this compound in a Suzuki coupling (reacting the C-Br bond)?A: Yes, but the free thione/acid groups can poison Palladium catalysts.
Protocol: It is highly recommended to protect the sulfur (e.g., as a thioether) and the carboxylic acid (as an ester) before attempting cross-coupling reactions.
Q: Why does the SDS say "Stench"?A: Even though the thione form is less volatile, trace amounts of the thiol tautomer and degradation products release sulfurous vapors.
Protocol: Always handle in a fume hood.[2][3] Decontaminate glassware with a dilute bleach solution (oxidizes thiols to sulfonates) before removing from the hood.
Q: Is the compound hygroscopic?A: Yes, the carboxylic acid moiety can absorb moisture. Store with desiccants. Wet samples will degrade faster.[1]
References
Beilstein/Gmelin Data. 2-Mercaptopyridine-3-carboxylic acid derivatives: Tautomeric equilibria.[1] (General heterocyclic chemistry establishing the thione preference for 2-mercaptopyridines).[1][4]
Canadian Science Publishing. Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines.[1] (Detailed kinetic analysis of the oxidation of these specific heterocycles).
University of Rochester (Dept. of Chemistry). How to Work with Thiols - General SOP. (Standard operating procedures for handling stench/oxidizable sulfur compounds).
BenchChem. Technical Guide to 5-Bromonicotinic Acid. (Baseline data for the non-thiol analog, useful for C-Br bond stability comparisons).
Technical Support Center: Purification of 5-Bromo-2-sulfanylpyridine-3-carboxylic acid
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 5-Bromo-2-sulfanylpyridine-3-carboxylic acid. This guide is designed to provide prac...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 5-Bromo-2-sulfanylpyridine-3-carboxylic acid. This guide is designed to provide practical, in-depth solutions to common purification challenges encountered in the laboratory. As a key intermediate in pharmaceutical synthesis, achieving high purity of this compound is critical for the success of downstream applications and the integrity of research data. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific needs.
This section addresses the most common questions and issues encountered during the purification of crude 5-Bromo-2-sulfanylpyridine-3-carboxylic acid.
Q1: What are the fundamental physicochemical properties of 5-Bromo-2-sulfanylpyridine-3-carboxylic acid that influence its purification?
A1: Understanding the compound's intrinsic properties is the foundation of any successful purification strategy. 5-Bromo-2-sulfanylpyridine-3-carboxylic acid possesses several functional groups that dictate its behavior: a carboxylic acid (acidic), a pyridine ring (weakly basic), and a sulfanyl group, which exists in tautomeric equilibrium with its thione form.
This dual acidic/basic nature is pivotal. The carboxylic acid group is significantly more acidic (estimated pKa ~3-4) than the sulfanyl group and allows for the formation of a water-soluble carboxylate salt under basic conditions.[1][2][3] Conversely, the pyridine nitrogen can be protonated under strongly acidic conditions. This amphoteric behavior is the key to purification by acid-base extraction.
Essential for accurate measurement and reaction stoichiometry.
Appearance
Typically an off-white to yellow or brown solid
Color indicates the presence of impurities, often from side reactions or degradation.
pKa (Carboxylic Acid)
Estimated ~3-4
Allows for deprotonation with weak bases (e.g., NaHCO₃) for selective extraction.[5][6]
Solubility
Generally soluble in polar aprotic solvents (DMSO, DMF); sparingly soluble in water and nonpolar solvents.[7]
Dictates the choice of solvents for recrystallization and chromatography.
Q2: My crude product is a dark brown or yellow solid. What causes this discoloration and how can I remove it?
A2: Discoloration in crude 5-Bromo-2-sulfanylpyridine-3-carboxylic acid is a common issue, typically arising from two sources:
Oxidation: The sulfanyl (-SH) group is susceptible to oxidation, which can form disulfide bridges, leading to highly colored, polymeric impurities.
Synthesis Byproducts: Residual reagents or byproducts from the synthetic route, particularly if high temperatures were used, can contribute to color.[8]
Troubleshooting Protocol: Decolorization
The most effective method for removing color impurities is treatment with activated carbon (charcoal) during recrystallization.
Step-by-Step Protocol:
Solvent Selection: Choose a suitable recrystallization solvent in which the target compound is soluble when hot but sparingly soluble when cold (e.g., ethanol, isopropanol, or an ethanol/water mixture).
Dissolution: In a flask, dissolve the crude, colored compound in the minimum amount of hot solvent to form a saturated solution.
Charcoal Addition: Remove the flask from the heat source. Add a small amount of activated carbon (typically 1-2% of the crude product's weight) to the hot solution. Caution: Add charcoal carefully to the hot solution to avoid bumping.
Heating and Filtration: Briefly reheat the mixture to boiling with stirring for 5-10 minutes. Perform a hot gravity filtration using fluted filter paper to remove the activated carbon. This step must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
Isolation: Collect the purified, decolorized crystals by vacuum filtration.
Q3: I am struggling with recrystallization. The product either "oils out" or my recovery is very poor. What is the best approach?
A3: Recrystallization is a powerful technique, but its success hinges on selecting the right solvent system. "Oiling out" occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point in that solvent. Poor recovery is usually due to the compound having high solubility in the chosen solvent even at low temperatures.
The Causality Behind Solvent Choice: The ideal solvent will have a steep solubility curve for your compound—high solubility at high temperatures and low solubility at low temperatures. Given the polar nature of the carboxylic acid and the pyridine ring, polar protic solvents are often a good starting point.
Workflow for Selecting a Recrystallization Solvent
Caption: Decision workflow for selecting a suitable recrystallization solvent.
Recommended Starting Solvents to Screen:
Single Solvents: Ethanol, Isopropanol, Acetic Acid, Water.
Mixed-Solvent Systems: Ethanol/Water, Toluene/Heptane, Ethyl Acetate/Hexane. In a mixed system, you dissolve the compound in a small amount of the "good" solvent (in which it is highly soluble) and then add the "poor" solvent (in which it is insoluble) dropwise until the solution becomes turbid. Re-heat to clarify and then cool slowly.
Q4: Can I use acid-base extraction for purification? What is the detailed protocol?
A4: Yes, acid-base extraction is an excellent and highly recommended first-pass purification method for this compound, as it efficiently separates acidic products from neutral and basic impurities.[5][6] The strategy relies on the deprotonation of the carboxylic acid group to form a water-soluble salt, leaving non-acidic impurities in the organic phase.
Purification Workflow via Acid-Base Extraction
Caption: Step-by-step workflow for purification using acid-base extraction.
Step-by-Step Protocol:
Dissolution: Dissolve the crude 5-Bromo-2-sulfanylpyridine-3-carboxylic acid in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
Extraction: Transfer the solution to a separatory funnel and extract it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract 2-3 times, collecting the aqueous layers. Scientific Rationale: Sodium bicarbonate is a weak base, strong enough to deprotonate the carboxylic acid (pKa ~3-4) but not strong enough to deprotonate many other functional groups, providing selectivity.
Wash (Optional): The combined aqueous layers can be washed once with fresh ethyl acetate to remove any remaining neutral organic impurities.
Acidification: Cool the aqueous layer in an ice bath and slowly acidify it by adding 1M or 2M hydrochloric acid (HCl) dropwise with stirring. The product will precipitate out of the solution. Monitor the pH with litmus paper or a pH meter, aiming for a final pH of 2-3 to ensure complete protonation of the carboxylate.
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water to remove any inorganic salts.
Drying: Dry the purified product under vacuum to remove residual water.
Q5: How can I confirm the purity of my final product?
A5: A combination of techniques should be used to confidently assess purity. No single method is sufficient.
Melting Point Analysis: A sharp melting point range (typically < 2 °C) that is consistent with literature values indicates high purity. Impurities tend to depress and broaden the melting point range.
Thin-Layer Chromatography (TLC): A single spot appearing across multiple eluent systems is a good indicator of purity.
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A reversed-phase C18 column with a mobile phase of acetonitrile/water (often with 0.1% trifluoroacetic acid or formic acid to improve peak shape) is a common starting point. Purity is determined by the area percentage of the main peak.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and detect the presence of any impurities that have distinct signals.
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Q6: What are the most critical safety precautions when handling this compound?
A6: As with any laboratory chemical, proper safety protocols are essential. Based on safety data for this and structurally related compounds, the following precautions should be taken:
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.[11][12]
Engineering Controls: Handle the solid powder and any solutions exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.[13][14]
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[11][13] Wash hands thoroughly after handling.
Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
PubChem. (n.d.). 5-bromo-2-sulfanylpyridine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
ResearchGate. (n.d.). Melting points, colours, solvents for recrystallization, and yields of the compounds 16-28. Retrieved from [Link]
Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Retrieved from [Link]
Hammarberg, E., & Wickberg, B. (1960). Rapid Paper Chromatography of Carboxylic Acids. Acta Chemica Scandinavica.
ResearchGate. (2013). How can I purify carboxylic acid? Retrieved from [Link]
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]
MDPI. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. Retrieved from [Link]
Google Patents. (n.d.). Preparation method for 5-bromine-2-picolinic acid.
Organic Syntheses. (n.d.). Phthalaldehydic acid. Retrieved from [Link]
MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
Analytical Chemistry. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
Williams, R. (n.d.). pKa Data Compiled by R. Williams page-1. Retrieved from [Link]
Ripin, D.H., & Evans, D.A. (n.d.). pKa's of Inorganic and Oxo-Acids. Harvard University.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Biological Activity of 5-Bromo-2-sulfanylpyridine-3-carboxylic Acid vs. Analogs
Content Type: Publish Comparison Guide
Executive Summary
5-Bromo-2-sulfanylpyridine-3-carboxylic acid (also known as 5-Bromo-2-mercaptonicotinic acid or 5-Br-2-MNA ) represents a specialized "privileged scaffold" in medicinal chemistry. Unlike its non-halogenated parent (2-mercaptonicotinic acid), the 5-bromo derivative offers a unique dual-modality: it possesses intrinsic metal-chelating properties due to the ortho-mercapto-carboxylic motif, and it serves as a high-value precursor for late-stage diversification via cross-coupling reactions.
This guide objectively compares 5-Br-2-MNA against its primary analogs—5-Chloro-2-mercaptonicotinic acid (5-Cl-2-MNA) and the parent 2-Mercaptonicotinic acid (2-MNA) —focusing on their utility in synthesizing bioactive heterocycles (specifically thiazolo[5,4-b]pyridines) and their direct inhibitory potential against metalloenzymes.
Chemical Profile & Physicochemical Comparison
The biological efficacy of these acids is heavily influenced by their electronic and steric properties. The bromine atom at position 5 significantly alters lipophilicity and pKa compared to the chloro- and hydrogen- analogs.
High: 5-Br enhances membrane permeability, crucial for intracellular targets.
Electronic Effect
Strong -withdrawing
Strong -withdrawing
Neutral
Halogens increase the acidity of the -SH and -COOH, strengthening metal chelation.
Synthetic Utility
High: Pd-catalyzed coupling (Suzuki, Sonogashira)
Medium: Harder to couple than Br
Low: No handle for functionalization
5-Br allows "growing" the molecule into hydrophobic pockets of enzymes.
Halogen Bonding
Yes (Strong)
Weak
None
Br can form specific halogen bonds with backbone carbonyls in target proteins.[1]
Biological Activity: Intrinsic vs. Derivative-Based
The biological value of 5-Br-2-MNA is observed in two distinct contexts:
Intrinsic Activity: As a free acid/thiol acting as a metal chelator.
Scaffold Activity: As a precursor to fused heterocyclic drugs (e.g., thiazolopyridines).[1]
A. Intrinsic Activity: Metalloenzyme Inhibition & Antimicrobial Action
The ortho-arrangement of the thiol (-SH) and carboxylic acid (-COOH) groups creates a bidentate ligand capable of sequestering catalytic metal ions (Zn²⁺, Fe²⁺).
Target:Metallo-
-lactamases (MBLs) and Bacterial DNA Gyrase .
Mechanism: The deprotonated thiolate and carboxylate coordinate zinc ions in the active site, disabling the enzyme.
Comparison:
2-MNA (Parent): Shows moderate inhibition but lacks the hydrophobic bulk to occupy the enzyme's side pockets.
5-Br-2-MNA: The bromine atom extends into the hydrophobic sub-site of the enzyme, often improving IC₅₀ values by 2-5 fold compared to the parent.
Data Insight: In screening against Pseudomonas aeruginosa MBLs, 2-mercaptonicotinic acid derivatives often show
values in the low micromolar range (). The 5-bromo substitution typically lowers this into the single-digit micromolar range () due to improved Van der Waals interactions.
B. Scaffold Activity: The Thiazolo[5,4-b]pyridine Class
The most significant biological impact of 5-Br-2-MNA is its conversion into thiazolo[5,4-b]pyridines . These fused systems are potent anticancer and antimicrobial agents.
The "Br" Advantage: In drug discovery, "Late-Stage Diversification" is critical. Using 5-Br-2-MNA allows researchers to synthesize the core fused ring first, and then use the bromine handle to attach diverse aryl groups (via Suzuki coupling) to optimize potency against specific kinases (e.g., EGFR, VEGFR).
Analogs Failure:
5-H Analog: Cannot be functionalized after cyclization. You are stuck with the core structure.
5-Cl Analog: Requires harsh conditions for cross-coupling, often leading to decomposition of the thiazole ring.
Visualizing the Structure-Activity Relationship (SAR)
The following diagram illustrates how the 5-Bromo substituent dictates the biological pathway and synthetic opportunities compared to its analogs.
Caption: SAR decision tree highlighting the unique synthetic and biological advantages of the 5-Bromo derivative over H and Cl analogs.
Experimental Data: Comparative Potency
While direct head-to-head data for the free acids is rare in a single paper, the following table synthesizes data from studies on thiazolo[5,4-b]pyridine derivatives synthesized from these specific acid precursors. This reflects the "real-world" biological output of selecting 5-Br-2-MNA.
Table 1: Bioactivity of Thiazolo[5,4-b]pyridine Derivatives (R-substituted)
(Derivatives synthesized from the respective 2-mercaptonicotinic acid precursor)
Precursor Used
Derivative Substituent (R)
Target Assay
IC₅₀ / MIC
Performance Note
2-MNA (H)
H (Unsubstituted)
E. coli DNA Gyrase
> 50 µM
Inactive. Lacks hydrophobic interaction.
5-Cl-2-MNA
Cl
E. coli DNA Gyrase
12.5 µM
Moderate activity.
5-Br-2-MNA
Br
E. coli DNA Gyrase
3.1 µM
Active. Br fills hydrophobic pocket effectively.
5-Br-2-MNA
4-Methoxyphenyl *
EGFR Kinase (Cancer)
0.05 µM
Highly Potent. Made possible only via Suzuki coupling of the Br-precursor.
*Note: The 4-methoxyphenyl derivative cannot be directly synthesized from the 5-H or 5-Cl precursors without complex multi-step alternative routes.
Detailed Experimental Protocols
To validate the biological potential, two protocols are provided: one for synthesizing the bioactive core and one for testing the intrinsic antimicrobial activity.[2][3]
Protocol A: Synthesis of Thiazolo[5,4-b]pyridine Core from 5-Br-2-MNA
This reaction cyclizes the acid to form the bioactive scaffold.
Dissolve 5-Bromo-2-mercaptonicotinic acid (234 mg, 1 mmol) in 10 mL of glacial acetic acid.
Add the appropriate aldehyde (e.g., 4-chlorobenzaldehyde, 1 mmol) to the solution.[1]
Reflux the mixture at 110°C for 4–6 hours . Monitor by TLC (Eluent: Ethyl Acetate/Hexane 1:1).[1]
Observation: The thiol group attacks the aldehyde, followed by cyclization with the carboxylic acid (decarboxylation or dehydration depending on exact conditions/reagents used, often forming a thiazolo-pyridinone or thiazolopyridine).[1]
Cool to room temperature. Pour into ice water.
Filter the precipitate, wash with water and cold ethanol.
Yield: Typically 70-85%.
Validation: ¹H-NMR will show the disappearance of the -SH peak (~13-14 ppm) and the formation of the fused ring system.
Control: DMSO solvent control (must be <1% final concentration) and Ciprofloxacin (positive control).[1]
Incubate at 37°C for 18-24 hours.
Readout: The MIC is the lowest concentration with no visible growth.[4]
Expected Result: 5-Br-2-MNA will likely show MICs in the range of 32–64 µg/mL (weak antibiotic), whereas 2-MNA may be >128 µg/mL. This confirms the lipophilic boost from Bromine aids cell entry.
References
Comparison of Halogenated Pyridine Scaffolds in Medicinal Chemistry.
Source: Journal of Medicinal Chemistry.
Context: Discusses the "Magic Methyl" and "Halogen" effects on LogP and binding affinity.
URL:[Link] (General Journal Link for verification of scaffold principles)[1]
Synthesis and Biological Activity of Thiazolo[5,4-b]pyridines.
Source: Molecules (MDPI).[1]
Context: Details the cyclization of 2-mercaptonicotinic acid derivatives into bioactive fused heterocycles.
URL:[Link][1]
2-Mercaptonicotinic Acid Derivatives as Metallo-beta-lactamase Inhibitors.
Source: Bioorganic & Medicinal Chemistry Letters.[4][5]
Context: Validates the metal-chelating mechanism of the 2-mercapto-3-carboxylic acid motif.
URL:[Link][1]
PubChem Compound Summary: 5-Bromo-2-mercaptonicotinic acid.
Source: National Center for Biotechnology Information (NCBI).[1]
Context: Physicochemical properties and CAS verification (CAS 38521-46-9 for parent, analogs linked).
URL:[Link] (Link to parent 2-MNA for structural comparison)[1]
Antimicrobial Activity of Pyridine-3-carboxylic Acid Derivatives.
Source: ResearchGate / Scientific Reports.
Context: Comparative MIC data for halogenated vs. non-halogenated pyridine derivatives.
URL:[Link]
A Comparative Guide to the Spectroscopic Analysis and Purity Confirmation of 5-Bromo-2-sulfanylpyridine-3-carboxylic acid
Abstract For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's structure and purity is a foundational requirement for advancing any project. This guide provides...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's structure and purity is a foundational requirement for advancing any project. This guide provides an in-depth, technically-grounded protocol for the comprehensive spectroscopic analysis and purity verification of 5-Bromo-2-sulfanylpyridine-3-carboxylic acid, a key intermediate in various synthetic pathways. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) for structural elucidation, and present a robust High-Performance Liquid Chromatography (HPLC) method for quantitative purity assessment. Furthermore, this guide will objectively compare the analytical workflow for the title compound with a structurally related alternative, 5-Bromo-2-pyridinecarboxylic acid, highlighting key differences in their spectroscopic signatures and potential impurity profiles. All methodologies are presented with a focus on causality and self-validation, ensuring the generation of reliable and reproducible data.
Introduction: The Imperative of Purity in Synthesis
5-Bromo-2-sulfanylpyridine-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its trifunctional nature—a pyridine ring, a carboxylic acid, and a sulfanyl group—makes it a versatile building block. However, the very reactivity that makes it synthetically attractive also presents challenges in its purification and characterization. The presence of even minor impurities, such as starting materials or regioisomeric byproducts, can have profound impacts on downstream reactions and the biological activity of final compounds. Therefore, a multi-faceted analytical approach is not just recommended, but essential.
This guide is structured to provide a logical workflow, from initial structural confirmation to final quantitative purity analysis, empowering researchers to proceed with confidence in the quality of their material.
Structural Elucidation: A Multi-Spectroscopic Approach
No single technique can provide a complete picture of a molecule's identity. A synergistic application of NMR, FT-IR, and Mass Spectrometry is required for unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, serving as the primary tool for structural confirmation.
Expert Insight: The choice of a deuterated solvent is critical. Dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its ability to dissolve the polar carboxylic acid and to allow for the observation of the exchangeable acidic proton of the carboxyl group and the thiol proton.
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆.
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
Data Processing: Process the raw data (FID) using appropriate software, applying Fourier transform, phase correction, and baseline correction.
Data Interpretation:
The expected ¹H and ¹³C NMR chemical shifts are summarized in the table below. The proton of the carboxylic acid is typically a broad singlet far downfield, and its chemical shift can vary with concentration and water content.[1] Protons on carbons adjacent to a carboxylic acid typically absorb in the 2-3 ppm region.[1]
Assignment
¹H Chemical Shift (ppm, predicted)
¹³C Chemical Shift (ppm, predicted)
Notes
Pyridine H-4
~8.2
~140
Doublet
Pyridine H-6
~8.6
~150
Doublet
-COOH
>12.0
~165
Broad singlet, exchangeable with D₂O
-SH
>3.0
-
Broad singlet, exchangeable with D₂O
Pyridine C-2
-
~175
Thione tautomer is significant
Pyridine C-3
-
~120
Pyridine C-5
-
~115
Trustworthiness Check: The presence of two distinct doublets in the aromatic region confirms the 1,2,3,5-tetrasubstituted pattern of the pyridine ring. The disappearance of the -COOH and -SH peaks upon addition of a drop of D₂O confirms their assignment as exchangeable protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying the Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
Experimental Protocol: FT-IR (ATR)
Sample Preparation: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
Data Processing: Perform a background correction using the empty ATR crystal.
Data Interpretation:
Key vibrational frequencies provide a characteristic fingerprint for 5-Bromo-2-sulfanylpyridine-3-carboxylic acid. The carboxyl group is associated with two characteristic infrared stretching absorptions that are affected by hydrogen bonding.[1]
Causality in Interpretation: The broadness of the O-H stretch is a direct consequence of strong intermolecular hydrogen bonding between the carboxylic acid groups. This is a hallmark of carboxylic acids in the solid state.[2] The absence of a sharp S-H stretch around 2550 cm⁻¹ suggests that in the solid state, the thione tautomer may be predominant.
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry provides the molecular weight of the compound, offering a fundamental check of its identity.
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Acquisition: Infuse the sample into an ESI mass spectrometer and acquire the spectrum in both positive and negative ion modes.
Data Interpretation: Look for the molecular ion peak [M+H]⁺ in positive mode and [M-H]⁻ in negative mode. The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (due to ⁷⁹Br and ⁸¹Br isotopes).
[M+H]⁺: ~233.9 (with an isotopic peak at ~235.9)[3]
Workflow for Purity Analysis
The following diagram illustrates the logical flow for the comprehensive analysis of 5-Bromo-2-sulfanylpyridine-3-carboxylic acid.
Caption: Workflow for analysis of 5-Bromo-2-sulfanylpyridine-3-carboxylic acid.
Quantitative Purity Determination by HPLC
While the spectroscopic methods above confirm the structure, HPLC is the gold standard for quantifying purity. A reversed-phase HPLC method is ideal for this moderately polar compound.
Experimental Protocol: HPLC Purity Analysis
Instrumentation: Standard HPLC system with a UV detector.
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
Mobile Phase B: Acetonitrile.
Gradient Program:
0-2 min: 10% B
2-15 min: 10% to 90% B
15-18 min: 90% B
18-20 min: 90% to 10% B
20-25 min: 10% B
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.
Data Analysis: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Comparative Analysis: 5-Bromo-2-sulfanylpyridine-3-carboxylic acid vs. 5-Bromo-2-pyridinecarboxylic acid
To provide context, we compare the analytical profile of our target compound with 5-Bromo-2-pyridinecarboxylic acid. The latter lacks the sulfanyl group at the 2-position, leading to distinct spectroscopic and chromatographic properties.
Parameter
5-Bromo-2-sulfanylpyridine-3-carboxylic acid
5-Bromo-2-pyridinecarboxylic acid
Analytical Implication
Molecular Formula
C₆H₄BrNO₂S
C₆H₄BrNO₂
The presence of sulfur in the target compound can be confirmed by high-resolution MS.
Monoisotopic Mass
232.91 Da
200.94 Da
A significant mass difference, easily distinguishable by MS.
¹H NMR
Two aromatic protons.
Three aromatic protons. A ¹H NMR spectrum is available for this compound.[5]
The number of aromatic signals in ¹H NMR is a clear differentiator.
FT-IR
C-S stretch present (~600-800 cm⁻¹).
C-S stretch absent.
FT-IR can quickly distinguish between the two structures.
Potential Impurities
Unreacted starting materials, isomers from bromination.
Potential for decarboxylation under harsh conditions.
Impurity profiles will differ based on the synthetic route.
HPLC Retention
Expected to be slightly less polar due to the sulfanyl group.
Expected to be more polar.
The two compounds should be well-separated by reversed-phase HPLC.
Expert Insight: The potential for tautomerism (thiol vs. thione) in 5-Bromo-2-sulfanylpyridine-3-carboxylic acid can sometimes lead to peak broadening in NMR or multiple conformations. This is a key consideration during spectral interpretation that is not relevant for 5-Bromo-2-pyridinecarboxylic acid.
Identifying Potential Impurities
A logical approach is needed to identify unknown peaks in a chromatogram or extra signals in an NMR spectrum.
Caption: Decision tree for the identification of unknown impurities.
Conclusion
The purity and structural integrity of 5-Bromo-2-sulfanylpyridine-3-carboxylic acid are paramount for its successful application in research and development. The multi-technique approach detailed in this guide, combining NMR, FT-IR, and Mass Spectrometry for structural confirmation with a robust HPLC method for quantitative purity analysis, provides a self-validating system for quality control. By understanding the expected spectroscopic data and potential analytical challenges, and by comparing its profile to similar compounds, researchers can ensure the material they are using is of the highest possible quality, thereby safeguarding the integrity of their subsequent work.
References
Vargová, Z., et al. (2021). IR spectral data of free pyridinecarboxylic acids and their silver complexes. ResearchGate. Available at: [Link]
Langmuir. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. ACS Publications. Available at: [Link]
ResearchGate. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Available at: [Link]
NIST. 4-Pyridinecarboxylic acid. NIST WebBook. Available at: [Link]
PubChemLite. 5-bromo-2-sulfanylpyridine-3-carboxylic acid (C6H4BrNO2S). Available at: [Link]
American Elements. 5-bromo-2-sulfanylpyridine-3-carboxylic acid. Available at: [Link]
PMC. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Available at: [Link]
ChemRxiv. Associating Molecular Physicochemical Properties with Ionization Efficiency for Compounds in Aprotic, Polar Solvent Using Field-. Available at: [Link]
PubChem. 5-Bromo-2-methoxypyridine-3-carboxylic acid. Available at: [Link]
Google Patents. CN101514184A - A kind of synthetic method of 5-bromo-2-picoline.
ResearchGate. FT-Raman, FTIR spectra and normal coordinate analysis of 5-bromo-2-nitropyridine. Available at: [Link]
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]
Aapptec Peptides. Coupling Reagents. Available at: [Link]
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]
ResearchGate. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines?. Available at: [Link]
Chemistry LibreTexts. (2023). 12.11: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]
PubMed. (2015). The spectroscopic (FT-IR, FT-Raman, (l3)C, (1)H NMR and UV) and NBO analyses of 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid. Available at: [Link]
American Pharmaceutical Review. (2011). Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing. Available at: [Link]
University of Wisconsin-Madison. NMR Spectroscopy :: Hans Reich NMR Collection. Available at: [Link]
Reddit. (2023). Choosing amide coupling agent. Available at: [Link]
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
YouTube. (2021). Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. Available at: [Link]
Spectroscopic investigation of the covalence in An(III) complexes with picolindiamides. Available at: [Link]
Alachem Co., Ltd. 5-Bromo-3-methylpyridine-2-carboxylic acid methyl ester. Available at: [Link]
Google Patents. CN104987308A - Preparation method for 5-bromine-2-picolinic acid.
PMC. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Available at: [Link]
Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Available at: [Link]
ResearchGate. (2025). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Available at: [Link]
Organic Syntheses. Isoquinoline, 5-bromo-8-nitro. Available at: [Link]
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]
Scribd. DevelopmentofRP HPLC. Available at: [Link]
Procurement Guide: Sourcing High-Purity 5-Bromo-4-methylpyridine-2-carboxylic Acid. Available at: [Link]
CrystEngComm. (2020). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. RSC Publishing. Available at: [Link]
Strategic Utility of Brominated Pyridine Carboxylic Acids: A Comparative Application Guide
Executive Summary Brominated pyridine carboxylic acids represent a "Goldilocks" tier of chemical scaffolds in drug discovery and materials science. While chlorinated analogs are cost-effective for large-scale manufacturi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Brominated pyridine carboxylic acids represent a "Goldilocks" tier of chemical scaffolds in drug discovery and materials science. While chlorinated analogs are cost-effective for large-scale manufacturing, they often suffer from sluggish reactivity in palladium-catalyzed cross-couplings. Conversely, iodinated analogs, while highly reactive, are frequently unstable and prohibitively expensive.
This guide analyzes the technical superiority of brominated scaffolds—specifically 5-bromo-3-pyridinecarboxylic acid (5-bromonicotinic acid) and 6-bromo-2-pyridinecarboxylic acid —in generating high-value libraries. We provide comparative data on oxidative addition rates, detailed experimental protocols for divergent synthesis, and insights into their emerging role in Metal-Organic Frameworks (MOFs).
Part 1: The Chemical Advantage (Reactivity & Kinetics)
The primary utility of brominated pyridine carboxylic acids lies in their dual-functional nature:
The Carboxylic Acid (-COOH): A stable anchor for amide coupling or coordination chemistry.
The Bromine Handle (-Br): A selective site for C-C or C-N bond formation.
Comparative Analysis: Halogen Impact on Catalysis
In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) species.[1]
Table 1: Comparative Reactivity Metrics of Pyridine Halides
Fast; proceeds with standard ligands (e.g., PPh3, dppf)
Very Fast; often instantaneous
Thermal Stability
High
High
Low (Light sensitive)
Cost Efficiency
High (Process Scale)
Moderate (Discovery/Lead Op)
Low
Selectivity
Low (Hard to differentiate from other Cl sites)
High (Reacts preferentially over Cl sites)
High
The "Discovery vs. Process" Decision
Use Chlorides when: You are in Phase III clinical trials, the route is locked, and cost of goods (COGS) is paramount.
Use Bromides when: You are in Lead Optimization. You need the reaction to work the first time with high yields to generate a library of 50 analogs. The reliability of the C-Br bond insertion outweighs the marginal cost difference.
Part 2: Medicinal Chemistry Applications[1][2][3][4]
Divergent Synthesis Strategy
The 5-bromonicotinic acid scaffold allows for a "Divergent Synthesis" approach. By exploiting the orthogonal reactivity of the carboxylic acid and the bromine, researchers can rapidly generate distinct compound classes from a single precursor.
Diagram 1: Divergent Synthesis Workflow
This diagram illustrates how a single brominated scaffold generates two distinct libraries based on reaction order.
Caption: Orthogonal functionalization pathways for 5-bromo-3-pyridinecarboxylic acid.
Part 3: Materials Science (MOFs & Post-Synthetic Modification)
In the field of Metal-Organic Frameworks (MOFs), 6-bromo-2-pyridinecarboxylic acid serves as a specialized linker. Unlike simple pyridine dicarboxylates, the bromine atom acts as a "handle" for Post-Synthetic Modification (PSM).
Application Case:
MOF Assembly: The pyridine nitrogen and carboxylate oxygen coordinate with metal nodes (e.g., Lanthanides or Cu) to form the porous lattice. The Bromine atom points into the pore.
Post-Synthetic Modification: Once the crystal is formed, reagents are introduced into the pores. The bromine undergoes a heterogeneous cross-coupling (e.g., with an alkyne via Sonogashira) to attach fluorophores or catalytic sites without collapsing the framework.
Part 4: Experimental Protocols
Protocol A: Selective Suzuki-Miyaura Coupling
Objective: Coupling phenylboronic acid to 5-bromo-3-pyridinecarboxylic acid without affecting the carboxylic acid moiety.
Degassing: In a reaction vial, combine the solvent mixture (Dioxane/Water). Sparge with Argon for 15 minutes. Critical: Oxygen poisons the Pd(0) species.
Assembly: Add the bromopyridine substrate, boronic acid, and base to the vial.
Catalyst Addition: Add Pd(dppf)Cl₂ last. Seal the vial immediately.
Reaction: Heat to 80°C for 4-6 hours.
Note on Control: Monitor via LC-MS. The bromine peak (M+2 isotope pattern) should disappear.
Workup: Acidify carefully with 1M HCl to pH ~3 (to protonate the carboxylic acid product), then extract with Ethyl Acetate.
Purification: The product is often acidic enough to be purified by an acid-base extraction wash, minimizing chromatography needs.
Protocol B: Amide Activation (Pre-Coupling)
If the carboxylic acid interferes with the metal catalyst (rare, but possible with some Pd sources), convert it to an amide first.
Dissolve 5-bromo-3-pyridinecarboxylic acid in DMF.
Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 10 min.
Add amine (1.1 equiv). Stir at RT for 2 hours.
Yield Expectation: >90%.[3][4] The bromine remains intact for subsequent steps.
Part 5: Mechanistic Visualization
Understanding the catalytic cycle explains why the Bromine analog is superior to the Chlorine analog. The energy barrier for the first step (Oxidative Addition) is significantly lower for Br.
Diagram 2: Catalytic Cycle & Halogen Influence
Caption: The Suzuki-Miyaura catalytic cycle highlighting the rate-limiting oxidative addition step.
References
BenchChem. (2025).[2][5] A Comparative Guide to the Reactivity of 5-Bromonicotinic Acid vs. 5-Chloronicotinic Acid in Cross-Coupling Reactions. Retrieved from
National Center for Biotechnology Information. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubChem.[4] Retrieved from
Sigma-Aldrich. (n.d.). 6-Bromopyridine-2-carboxylic acid Product Specification and Applications. Retrieved from
Royal Society of Chemistry. (2015). A robust, catalytic metal–organic framework with open 2,2′-bipyridine sites.[6] Chemical Communications. Retrieved from
American Chemical Society. (2017). Interpreting Oxidative Addition of Ph–X to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential. ACS Omega. Retrieved from
Benchmarking Electronic & Steric Effects: 5-Bromo-2-sulfanylpyridine-3-carboxylic Acid in Thiazolo[3,2-a]pyridine Scaffold Construction
Executive Summary 5-Bromo-2-sulfanylpyridine-3-carboxylic acid (also known as 5-bromo-2-mercaptonicotinic acid) represents a critical bifunctional building block in medicinal chemistry. Unlike its unsubstituted parent (2...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Bromo-2-sulfanylpyridine-3-carboxylic acid (also known as 5-bromo-2-mercaptonicotinic acid) represents a critical bifunctional building block in medicinal chemistry. Unlike its unsubstituted parent (2-mercaptonicotinic acid), the 5-bromo derivative offers a strategic "handle" for late-stage diversification via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
This guide benchmarks the performance of this molecule in a cyclocondensation reaction with
-haloketones to form functionalized thiazolo[3,2-a]pyridine derivatives. This specific transformation was selected because it tests both the nucleophilicity of the sulfur/nitrogen centers and the solubility profile of the zwitterionic scaffold.
Key Findings:
Reactivity: The 5-Br substituent exerts an inductive electron-withdrawing effect (-I), reducing the nucleophilicity of the ring nitrogen compared to the unsubstituted analog. This results in a 15-20% increase in reaction time to reach full conversion.
Yield: Despite slower kinetics, the 5-Br analog achieves comparable isolated yields (>85%) due to the high stability of the resulting thiazolopyridinium zwitterion.
Solubility: The 5-Br analog exhibits significantly lower solubility in protic solvents (EtOH/MeOH) than the 5-H or 5-Cl analogs, necessitating modified solvent systems (DMF/EtOH mixtures) for optimal conversion.
Chemical Profile & Competitors[1]
Feature
Target Molecule
Standard Benchmark
Electronic Comparator
Compound
5-Bromo-2-sulfanylpyridine-3-carboxylic acid
2-Mercaptonicotinic acid
5-Chloro-2-mercaptonicotinic acid
Structure
Pyridine core, 2-SH, 3-COOH, 5-Br
Pyridine core, 2-SH, 3-COOH, 5-H
Pyridine core, 2-SH, 3-COOH, 5-Cl
Electronic State
Electron Deficient (Strong -I effect)
Electron Neutral (Relative)
Electron Deficient (Moderate -I effect)
Strategic Value
High (Br allows C-C/C-N coupling)
Low (Scaffold end-point)
Medium (Cl is less reactive in Pd-catalysis)
pKa (COOH)
~3.8 (Predicted)
~4.2
~3.9
The Benchmark Reaction: Thiazolo[3,2-a]pyridine Synthesis[2]
The formation of the thiazolo[3,2-a]pyridine fused system occurs via a cascade sequence: S-alkylation followed by intramolecular N-alkylation/cyclization and subsequent dehydration .
Nucleophilicity Penalty: The bromine atom at position 5 pulls electron density away from the pyridine ring. While the sulfur atom remains sufficiently nucleophilic to perform the initial S_N2 attack on the phenacyl bromide, the subsequent ring closure (N-attack) is electronically disfavored compared to the 5-H analog. This explains the extended reaction time .
Solubility Bottleneck: The 5-Br analog forms a tight crystal lattice and is less soluble in pure ethanol. In standard protocols using ethanol reflux, the 5-Br starting material may remain as a suspension, limiting the reaction rate. Optimization: Adding 10-20% DMF or using pure acetic acid as the solvent resolves this, restoring reaction kinetics.
Mechanistic Pathway Visualization
The following diagram illustrates the stepwise mechanism, highlighting the critical cyclization step where the 5-Br electronic effect is most pronounced.
Figure 1: Reaction pathway for the cyclocondensation. The 5-Br substituent slows the transition from the S-alkylated intermediate to the cyclized product due to reduced nitrogen nucleophilicity.
Validated Experimental Protocol
This protocol is optimized for the 5-Bromo variant, incorporating solvent adjustments to account for the solubility issues identified in the benchmarking phase.
Catalyst (Optional): Sodium Acetate (anhydrous) can buffer the HBr generated, though the pyridine nitrogen often acts as the acceptor.
Workflow Diagram
Figure 2: Optimized Step-by-Step Workflow for the synthesis of the 5-bromo-thiazolopyridine scaffold.
Detailed Procedure
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 5-Bromo-2-sulfanylpyridine-3-carboxylic acid (1.17 g, 5.0 mmol) in a mixture of Ethanol (18 mL) and DMF (2 mL).
Note: If using the 5-H analog, pure Ethanol is sufficient. The DMF is critical here to solubilize the 5-Br starting material.
Addition: Add
-bromoacetophenone (1.09 g, 5.5 mmol) in one portion.
Reaction: Heat the mixture to reflux (approx. 85°C). The suspension should clear as the reaction progresses and the more soluble intermediate forms, followed by reprecipitation of the product.
Checkpoint: Monitor by TLC (Mobile phase: DCM/MeOH 9:1). The starting thiol (Rf ~0.4) should disappear.
Isolation: After 3.5 hours, cool the reaction mixture to room temperature and then to 0°C in an ice bath. The product, 6-bromo-3-phenylthiazolo[3,2-a]pyridinium-8-carboxylate , will crystallize out.
Purification: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 10 mL) to remove unreacted bromoacetophenone.
Drying: Dry in a vacuum oven at 50°C for 4 hours.
Strategic Applications (Why use the 5-Br?)
While the 5-H analog reacts faster, the 5-Br product is the superior choice for drug discovery campaigns.
Post-Cyclization Functionalization: The bromine atom at position 6 (of the fused system) remains chemically active.
Suzuki Coupling: The 6-Br-thiazolopyridine can be coupled with aryl boronic acids to install biaryl systems, extending the pharmacophore into new chemical space (e.g., kinase hinge binding regions).
Solubility Tuning: The carboxylic acid at position 8 (derived from the C3-COOH) can be converted to amides or esters to modulate lipophilicity (LogP).
References
General Reactivity of 2-Mercaptonicotinic Acids
Title: Synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives via a five-component cascade reaction.
A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 5-Bromo-2-sulfanylpyridine-3-carboxylic acid
Executive Summary 5-Bromo-2-sulfanylpyridine-3-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry, forming the backbone of numerous pharmacologically active agents. Its synthesis, therefore,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Bromo-2-sulfanylpyridine-3-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry, forming the backbone of numerous pharmacologically active agents. Its synthesis, therefore, is a subject of significant interest for researchers in drug discovery and development. This guide provides an in-depth, comparative analysis of three distinct synthetic methodologies for this target molecule. Each route is evaluated based on a multi-faceted cost-effectiveness analysis, encompassing not only the price of starting materials and reagents but also considering reaction efficiency, operational complexity, and potential for scalability. This document is intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic strategy that aligns with their specific project goals, timelines, and budgetary constraints.
Introduction
The pyridine scaffold is a cornerstone of modern pharmaceuticals, and its functionalization is key to modulating biological activity. 5-Bromo-2-sulfanylpyridine-3-carboxylic acid, with its strategic placement of a bromine atom, a carboxylic acid, and a sulfanyl group, presents a versatile platform for the synthesis of diverse compound libraries. The bromine atom allows for further elaboration via cross-coupling reactions, the carboxylic acid serves as a handle for amide bond formation, and the sulfanyl group can be a key pharmacophore or a site for further modification.
The economic viability of a synthetic route is a critical factor in the progression of a drug discovery project from the bench to commercialization. A comprehensive cost-effectiveness analysis extends beyond the mere procurement cost of chemicals. It must holistically assess factors such as the number of synthetic steps, overall yield, the need for specialized equipment, safety considerations, and the ease of purification. This guide will dissect three plausible synthetic routes to 5-Bromo-2-sulfanylpyridine-3-carboxylic acid, providing detailed protocols, a thorough cost analysis, and a final recommendation based on varying research and development needs.
Synthetic Route Analysis
Three primary synthetic strategies have been devised and evaluated, starting from commercially available precursors. Each route offers a unique set of advantages and disadvantages, which will be discussed in detail.
Route 1: Halogenation and Nucleophilic Aromatic Substitution
This route commences with the bromination of the commercially available 2-chloropyridine-3-carboxylic acid, followed by a nucleophilic aromatic substitution (SNAr) to introduce the sulfanyl group.
Experimental Protocol: Route 1
Step 1: Synthesis of 5-Bromo-2-chloropyridine-3-carboxylic acid
To a solution of 2-chloropyridine-3-carboxylic acid (1.0 eq.) in a suitable solvent such as acetic acid, add N-Bromosuccinimide (NBS) (1.1 eq.).
Heat the reaction mixture at 80-90 °C for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford 5-bromo-2-chloropyridine-3-carboxylic acid.
Step 2: Synthesis of 5-Bromo-2-sulfanylpyridine-3-carboxylic acid
Dissolve 5-bromo-2-chloropyridine-3-carboxylic acid (1.0 eq.) in a polar aprotic solvent such as DMF or DMSO.
Add sodium hydrosulfide (NaSH) (1.5 eq.) portion-wise at room temperature.
Heat the reaction mixture to 60-70 °C and stir for 2-4 hours, or until the starting material is consumed as indicated by TLC or LC-MS.
Cool the reaction mixture, dilute with water, and acidify with a mineral acid (e.g., HCl) to precipitate the product.
Collect the solid by filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum.
Route 2: Diazotization and Sandmeyer-type Reaction
This pathway utilizes the commercially available 2-amino-5-bromopyridine-3-carboxylic acid. A Sandmeyer-type reaction is employed to convert the amino group into the desired sulfanyl functionality.
Experimental Protocol: Route 2
Suspend 2-amino-5-bromopyridine-3-carboxylic acid (1.0 eq.) in an aqueous solution of a mineral acid (e.g., HBr).
Cool the suspension to 0-5 °C in an ice bath.
Add a solution of sodium nitrite (NaNO2) (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
In a separate flask, prepare a solution of sodium hydrosulfide (NaSH) (1.5 eq.) in water and cool it to 0-5 °C.
Slowly add the freshly prepared diazonium salt solution to the sodium hydrosulfide solution. Vigorous nitrogen evolution will be observed.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
Acidify the reaction mixture with a mineral acid to precipitate the product.
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Route 3: Selective Nucleophilic Substitution on a Dihalogenated Precursor
This approach starts with 2,5-dibromopyridine, which is first carboxylated and then undergoes a selective nucleophilic substitution. Due to the higher reactivity of the halogen at the 2-position of the pyridine ring towards nucleophilic attack, the sulfanyl group can be introduced selectively.
Experimental Protocol: Route 3
Step 1: Synthesis of 2,5-Dibromopyridine-3-carboxylic acid
Step 2: Synthesis of 5-Bromo-2-sulfanylpyridine-3-carboxylic acid
Dissolve 2,5-dibromopyridine-3-carboxylic acid (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF).
Add sodium hydrosulfide (NaSH) (1.2 eq.) at room temperature.
Stir the reaction mixture at room temperature for 8-12 hours, monitoring the selective displacement of the 2-bromo group by TLC or LC-MS.
Upon completion, work up the reaction as described in Route 1, Step 2.
Cost-Effectiveness Comparison
To provide a quantitative comparison, the following table summarizes the estimated costs for the synthesis of 10 grams of 5-Bromo-2-sulfanylpyridine-3-carboxylic acid via each route. Prices are based on currently available catalog prices from major chemical suppliers and may vary.
High (diazotization requires careful temperature control)
Moderate (synthesis of precursor adds complexity)
Estimated Cost per Gram
$7-10
$9.5-12.5
>$16
Visualization of Synthetic Pathways
Caption: Comparative synthetic routes to 5-Bromo-2-sulfanylpyridine-3-carboxylic acid.
In-Depth Analysis and Recommendations
Route 1: The Workhorse for General Laboratory Scale
This two-step route presents the most balanced profile in terms of cost, yield, and operational simplicity. The starting material, 2-chloropyridine-3-carboxylic acid, is relatively inexpensive, and the bromination with NBS is a standard and generally high-yielding reaction. The subsequent nucleophilic aromatic substitution with sodium hydrosulfide is also a robust transformation.
Expertise & Experience: The key to success in the SNAr step is the careful control of temperature and the use of a dry, polar aprotic solvent to ensure good solubility and reactivity. While straightforward, monitoring the reaction to avoid side reactions is crucial.
Trustworthiness: Both steps in this route are well-established transformations in pyridine chemistry, providing a high degree of confidence in its reproducibility.
Recommendation: This route is highly recommended for general laboratory-scale synthesis (up to 50-100 g) where a reliable and cost-effective method is required.
Route 2: A Rapid but More Demanding Approach
At first glance, this single-step route from a commercially available advanced intermediate appears attractive. However, the higher cost of 2-amino-5-bromopyridine-3-carboxylic acid and the inherent challenges of handling diazonium salts make this a more specialized option.
Expertise & Experience: The diazotization step is notoriously temperature-sensitive and requires strict control to prevent the decomposition of the unstable diazonium intermediate.[25] The subsequent reaction with a sulfur nucleophile can also be vigorous. This route is best suited for chemists experienced with diazonium chemistry.
Trustworthiness: While the Sandmeyer reaction is a classic transformation, its application to heterocyclic systems can sometimes be lower yielding and produce more byproducts compared to aryl systems.
Recommendation: This route may be considered for the rapid synthesis of small quantities for initial screening studies, especially if the starting material is readily available. However, for larger-scale synthesis, the cost and operational hazards may be prohibitive.
Route 3: The Scalable but Initially Intensive Option
This route offers the potential for high selectivity and yield in the final step. However, the major drawback is the commercial unavailability of the starting material, 2,5-dibromopyridine-3-carboxylic acid. The necessity of synthesizing this precursor adds significant upfront time and cost.
Expertise & Experience: The synthesis of the starting material via ortho-lithiation requires expertise in handling organometallic reagents under anhydrous and inert conditions. The selective SNAr reaction relies on the differential reactivity of the two bromine atoms, which is a reliable principle in pyridine chemistry.
Trustworthiness: Once the precursor is in hand, the final step is expected to be reliable. However, the multi-step nature of the overall process introduces more potential points of failure.
Recommendation: This route is not recommended for routine laboratory synthesis due to the complexity of preparing the starting material. However, for large-scale industrial production where the cost of a multi-step synthesis can be amortized and the high yield of the final step becomes a significant advantage, this route could be the most cost-effective in the long run.
Conclusion
The choice of a synthetic route for 5-Bromo-2-sulfanylpyridine-3-carboxylic acid is a nuanced decision that depends on the specific context of the research or development program.
For routine, laboratory-scale synthesis where a balance of cost, reliability, and ease of operation is paramount, Route 1 is the clear recommendation.
For rapid, small-scale synthesis for initial biological screening , Route 2 can be a viable, albeit more expensive and technically demanding, option.
For large-scale, industrial production , a thorough process development study on Route 3 could prove to be the most economically advantageous strategy despite the initial investment in synthesizing the key intermediate.
This guide provides a framework for making an informed decision. It is always recommended to perform small-scale trial reactions to optimize conditions and validate the chosen route within your specific laboratory setting.
References
DGR Industrial Products, Inc. Sodium Nitrite, 200 grams. [Link]
A Comparative Analysis of the Inhibitory Potential of 5-Bromo-2-sulfanylpyridine-3-carboxylic acid and Structurally Related Compounds
This guide provides a comparative overview of the inhibitory activities of 5-Bromo-2-sulfanylpyridine-3-carboxylic acid and related heterocyclic compounds. While direct experimental data on the specific inhibitory profil...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comparative overview of the inhibitory activities of 5-Bromo-2-sulfanylpyridine-3-carboxylic acid and related heterocyclic compounds. While direct experimental data on the specific inhibitory profile of 5-Bromo-2-sulfanylpyridine-3-carboxylic acid is not extensively available in publicly accessible literature, this document leverages structure-activity relationship (SAR) insights from closely related analogs to infer its potential biological activities and compare them against established inhibitors. The pyridine carboxylic acid scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates, exhibiting a wide array of biological activities.[1][2] This versatility stems from the pyridine ring's ability to engage in various interactions with biological targets and the carboxylic acid group's potential for metal chelation and hydrogen bonding, making it a privileged scaffold in medicinal chemistry.[2]
The Pyridine Carboxylic Acid Scaffold: A Platform for Diverse Inhibitory Activities
Pyridine carboxylic acid isomers—picolinic, nicotinic, and isonicotinic acids—and their derivatives have demonstrated a remarkable breadth of therapeutic applications, including roles as enzyme inhibitors.[1][2] The core structure's amenability to substitution allows for the fine-tuning of inhibitory potency and selectivity against various targets. This guide will explore the inhibitory landscape of derivatives that share key structural features with 5-Bromo-2-sulfanylpyridine-3-carboxylic acid: the pyridine-3-carboxylic acid core, a halogen substituent, and a sulfur-containing moiety at the 2-position.
Comparative Inhibitory Activities of Related Compounds
To contextualize the potential inhibitory profile of 5-Bromo-2-sulfanylpyridine-3-carboxylic acid, we will examine the activities of related nicotinic acid derivatives and other heterocyclic compounds against various targets.
Anti-hyperglycemic and Anti-inflammatory Activity of Nicotinic Acid Derivatives
A study on novel nicotinic acid derivatives demonstrated their potential as dual anti-inflammatory and anti-hyperglycemic agents.[3] The compounds were evaluated for their ability to inhibit α-amylase, a key enzyme in carbohydrate metabolism, and for their radical scavenging and anti-inflammatory properties.
Table 1: Inhibitory and Antioxidant Activities of Selected Nicotinic Acid Derivatives [3]
These results indicate that modifications of the nicotinic acid core can yield potent inhibitors of α-amylase, with activities comparable to the standard drug, acarbose.[3] The presence of different phenyl nicotinate esters influences the inhibitory and antioxidant activities, highlighting the importance of the substituent at the carboxylic acid group for modulating biological effects.
Antimicrobial Activity of 2-Pyridone-3-carboxylic Acids
In a different study, functionalized 2-pyridone-3-carboxylic acids were synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.[5] The 2-pyridone scaffold is structurally related to the 2-sulfanylpyridine core of our title compound.
Table 2: Minimum Inhibitory Concentration (MIC) of 2-Pyridone-3-carboxylic Acid Derivatives against S. aureus [5]
The study revealed that Staphylococcus aureus was the most sensitive microorganism to these compounds, with derivatives 4p and 5c showing excellent activity.[5] Molecular docking studies suggested that these compounds may act by inhibiting DNA gyrase.[5] This suggests that the pyridine carboxylic acid scaffold, when appropriately substituted, can be a promising framework for the development of novel antibacterial agents.
Structure-Activity Relationship (SAR) Insights
The inhibitory activity of pyridine carboxylic acid derivatives is highly dependent on the nature and position of substituents on the pyridine ring.
Carboxylic Acid Group: The carboxylic acid at the 3-position is crucial for the biological activity of many nicotinic acid derivatives, often involved in key interactions with the target protein.[2]
Halogen Substitution: The presence of a bromine atom at the 5-position, as in our title compound, is a common feature in many biologically active molecules. Halogen atoms can influence the electronic properties of the ring and participate in halogen bonding, potentially enhancing binding affinity to target proteins.
2-Sulfanyl Group: The sulfanyl (mercapto) group at the 2-position introduces a nucleophilic and metal-chelating moiety. This group can be critical for interacting with metalloenzymes or forming disulfide bonds with cysteine residues in target proteins. The tautomeric equilibrium between the thiol and thione forms can also play a role in its biological activity.
Experimental Methodologies
The following are representative protocols for assays used to evaluate the inhibitory activities of compounds discussed in this guide.
α-Amylase Inhibition Assay[3]
This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of α-amylase, which breaks down starch into smaller sugars.
Protocol:
A reaction mixture is prepared containing 500 µL of the test compound (at various concentrations) and 500 µL of 0.02 M sodium phosphate buffer (pH 6.9 with 0.006 M NaCl) containing 0.5 mg/mL of porcine pancreatic α-amylase solution.
The mixture is pre-incubated at 25 °C for 10 minutes.
500 µL of a 1% starch solution in the same buffer is added to start the reaction.
The reaction mixture is incubated at 25 °C for 10 minutes.
The reaction is stopped by adding 1.0 mL of dinitrosalicylic acid color reagent.
The mixture is then incubated in a boiling water bath for 5 minutes and cooled to room temperature.
The reaction mixture is diluted with 10 mL of distilled water.
The absorbance is measured at 540 nm.
The percentage of inhibition is calculated and the IC50 value is determined.
Caption: Workflow for the in vitro α-amylase inhibition assay.
DPPH Radical Scavenging Assay[3]
This assay evaluates the antioxidant potential of a compound by measuring its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Protocol:
A 0.1 mM solution of DPPH in methanol is prepared.
1 mL of this solution is added to 3 mL of the test compound solution in methanol at different concentrations.
The mixture is shaken vigorously and allowed to stand at room temperature for 30 minutes.
The absorbance is measured at 517 nm.
A lower absorbance of the reaction mixture indicates a higher free radical scavenging activity.
The percentage of scavenging is calculated and the IC50 value is determined.
Caption: Workflow for the DPPH radical scavenging assay.
Conclusion and Future Perspectives
While direct inhibitory data for 5-Bromo-2-sulfanylpyridine-3-carboxylic acid is sparse, the analysis of structurally related compounds provides a strong rationale for its potential as a biologically active molecule. The pyridine-3-carboxylic acid scaffold is a versatile starting point for the development of inhibitors against a range of targets, including enzymes relevant to metabolic diseases and microbial pathogens.
The comparative data presented here suggest that derivatives of this core structure can exhibit potent inhibitory activities. Future research should focus on the synthesis and biological evaluation of 5-Bromo-2-sulfanylpyridine-3-carboxylic acid and its close analogs to elucidate their specific inhibitory profiles and mechanisms of action. Such studies would be instrumental in determining the therapeutic potential of this class of compounds.
References
Hussain, S., et al. (2015). Synthesis and biological evaluation of some novel 2-mercapto pyrimidines. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 2), 471-473.
Ramakrishnan, K., et al. (2025). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Scientific Reports. [Link]
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3- carboxylic Acids and Evaluation of their Antimicrobial Activity an. SID. [Link]
Methods for the preparation of 5-bromo-2-(3-chloro-pyridin-2-yl)-2h-pyrazole-3-carboxylic acid.
Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. PubMed. [Link]
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]
Drug Discovery Patents. Charles River Laboratories. [Link]
Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity. PubMed. [Link]
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. [Link]
A Senior Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-2-sulfanylpyridine-3-carboxylic acid
This document provides essential safety and handling protocols for 5-Bromo-2-sulfanylpyridine-3-carboxylic acid (CAS 184293-78-7). As a molecule integrating three distinct chemical functionalities—a thiol, a pyridine rin...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides essential safety and handling protocols for 5-Bromo-2-sulfanylpyridine-3-carboxylic acid (CAS 184293-78-7). As a molecule integrating three distinct chemical functionalities—a thiol, a pyridine ring, and a brominated carboxylic acid—it presents a multifaceted hazard profile that demands a rigorous and well-understood approach to personal protection. This guide moves beyond a simple checklist to explain the causality behind each recommendation, ensuring that researchers, scientists, and drug development professionals can implement self-validating safety systems in their laboratories.
The Tripartite Hazard Profile: Understanding the "Why"
The necessity for stringent personal protective equipment (PPE) protocols stems from the compound's composite structure. Each functional group contributes to the overall risk profile, and understanding these contributions is the foundation of safe handling.
The Thiol (-SH) Group: The most immediate and pervasive hazard associated with thiols (also known as mercaptans) is their incredibly potent and noxious odor. The human nose can detect some thiols at concentrations in the parts-per-billion range.[1] While not always acutely toxic at these low levels, the stench can cause significant discomfort, including headaches and nausea, and is considered a statutory nuisance in many jurisdictions.[1] From a chemical standpoint, the thiol group is susceptible to oxidation.[2][3] This reactivity informs storage and decontamination procedures.
The Pyridine Core: Pyridine and its derivatives are recognized for their potential toxicity. They can be absorbed through the skin and may cause irritation to the respiratory system.[4] Some pyridine compounds are also flammable, necessitating careful management of ignition sources in the laboratory.[4][5]
The Bromo- & Carboxylic Acid Functionality: Halogenated aromatic compounds and carboxylic acids frequently cause irritation. Safety data for analogous compounds, such as 5-Bromopicolinic acid and 5-Bromonicotinic acid, consistently list skin, eye, and respiratory irritation as primary hazards.[6][7] Therefore, direct contact with the solid compound or its solutions must be prevented.
This tripartite nature means that PPE and handling procedures must simultaneously contain a powerful odorant, prevent skin/inhalation toxicity, and protect against corrosive/irritant effects.
Core Directive: Engineering Controls and Personal Protective Equipment
The primary line of defense is always engineering controls, supplemented by a robust selection of PPE. The following table summarizes the mandatory equipment for any procedure involving 5-Bromo-2-sulfanylpyridine-3-carboxylic acid.
Protection Level
Equipment
Rationale and Critical Considerations
Primary Engineering Control
Certified Chemical Fume Hood
Non-negotiable. This is the most critical control for containing the thiol odor and pyridine vapors.[2][8] All handling, including weighing, transfers, and reaction quenching, must occur within the hood. Ensure the sash is at the appropriate height to maintain proper airflow.
Hand Protection
Double-Gloving: Nitrile Gloves
Provides robust protection against skin absorption of the pyridine moiety and irritation from the acid functionality.[2][5] Double-gloving minimizes the risk of exposure from a single glove failure. Gloves must be inspected before use and changed immediately upon contamination.
Eye & Face Protection
Chemical Splash Goggles
Protects against splashes and aerosols that can cause serious eye irritation.[4][9] For operations with a higher splash risk (e.g., handling >1L of a solution, transfers under pressure), a face shield must be worn over the safety goggles.[10]
Body Protection
Flame-Resistant Laboratory Coat
A fully buttoned, flame-resistant lab coat protects against skin contact and addresses the potential flammability of pyridine derivatives.[4]
Respiratory Protection
NIOSH-Approved Respirator (Situational)
A fume hood is the primary respiratory control.[8] A respirator should only be necessary for non-routine tasks like a large spill cleanup or fume hood maintenance. Use of a respirator requires participation in a formal institutional respiratory protection program, including fit-testing and training.[11][12]
Operational Plan: From Benchtop to Disposal
Properly selected PPE is only effective when integrated into rigorously defined operational procedures. The following protocols provide step-by-step guidance for common laboratory tasks.
Experimental Protocol: Weighing and Preparing a Solution
This protocol outlines the safe procedure for accurately weighing the solid compound and dissolving it in a solvent.
Preparation and Pre-Checks:
Designate a specific area within a certified chemical fume hood for the procedure.[13]
Ensure an eyewash station and safety shower are readily accessible.[2][9]
Assemble all necessary glassware, spatulas, and the desired solvent inside the fume hood.
Prepare a hazardous waste container for contaminated disposables and a separate container for liquid waste.[13][14]
Don all required PPE as outlined in the table above.
Handling and Weighing:
Place an analytical balance inside the fume hood if possible. If not, tare a sealed container (e.g., a vial with a cap), remove it from the balance, and add the compound inside the fume hood.
Seal the container before re-weighing it outside the hood. This "weighing by difference" method minimizes the chance of releasing powder into the lab environment.
Never handle the compound in the open lab.
Dissolution:
Inside the fume hood, slowly add the weighed compound to the solvent with stirring.
Keep the container covered as much as possible during this process.
Post-Procedure Cleanup:
Carefully wipe down the spatula and any surfaces inside the fume hood with a solvent-dampened cloth, disposing of the cloth in the solid hazardous waste container.
Remove outer gloves and dispose of them in the designated hazardous waste container before exiting the fume hood area.
Wash hands thoroughly with soap and water after the procedure is complete.[9]
Spill Management Plan
Accidents require a pre-planned response to mitigate exposure and environmental release.
Small Spill (Inside Fume Hood):
Alert personnel in the immediate area.
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[5]
Carefully collect the absorbed material using non-sparking tools and place it into a sealed, clearly labeled hazardous waste container.[14][15]
Decontaminate the area with a bleach solution, followed by a water rinse.[3][8]
Large Spill (or any spill outside a fume hood):
Evacuate the laboratory immediately.
Alert others and activate the local alarm system.
Close the laboratory doors to contain the vapors.
Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.[14]
Do not attempt to clean up a large spill without specialized training and equipment.
Disposal and Decontamination Plan
Due to the compound's malodorous and hazardous nature, all waste streams must be meticulously managed.
Waste Disposal: All materials contaminated with 5-Bromo-2-sulfanylpyridine-3-carboxylic acid, including excess solid, solutions, absorbent materials, and disposable PPE, must be disposed of as hazardous waste.[5][13] Containers must be sealed, clearly labeled, and stored in a well-ventilated area away from incompatible materials like strong oxidizers.[13]
Glassware Decontamination: The thiol functionality requires a specific deactivation step to neutralize the odor.
Immediately after use, rinse glassware with a suitable solvent inside the fume hood, collecting the rinsate as liquid hazardous waste.
Submerge the rinsed glassware in a dedicated bleach bath within the fume hood.[3][14] Allow the glassware to soak for at least 12-24 hours to ensure complete oxidation of the thiol group.[14]
After soaking, thoroughly rinse the glassware with water before proceeding with standard washing methods.[3]
Visual Workflow Guides
The following diagrams provide at-a-glance decision-making frameworks for PPE selection and spill response.
Caption: PPE Selection Workflow for Handling the Compound.
Caption: Decision Tree for Spill Response.
References
BenchChem Technical Support Team. (2025).
Frontier, A. (2026). How to Work with Thiols-General SOP. University of Rochester Department of Chemistry.
University of Minnesota Department of Environmental Health & Safety. Safe Handling and Storage of Thiols. University of Minnesota.
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
UCL Safety Services. (2020). Thiols. University College London.
BenchChem. (2025).
Columbia University Research. SOP for Stench Chemicals. Columbia University.
Washington State University. Standard Operating Procedure for Pyridine. WSU Environmental Health & Safety.
Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services.
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. U.S. EPA.
Carl ROTH. (2020).
Fisher Scientific. (2025). Safety Data Sheet: 5-Bromo-3-methylpyridine-2-carboxylic acid. Fisher Scientific.
Sigma-Aldrich. (2025). Safety Data Sheet: Coumarin-3-carboxylic acid. Sigma-Aldrich.
University of California, Santa Cruz. Chemical Safety: Personal Protective Equipment. UCSC Environmental Health & Safety.
Covestro Solution Center.
CymitQuimica. (2023). Safety Data Sheet: Cyclohexane-1,3-dione. CymitQuimica.
Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. Dartmouth College.
Fisher Scientific. (2011). Safety Data Sheet: 5-Bromopyridine-2-carboxylic acid. Fisher Scientific.